3-Chloro-4-(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAMRRANXJVDCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196198 | |
| Record name | 3-Chloro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445-13-6 | |
| Record name | 3-Chloro-4-trifluoromethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(trifluoromethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-4-(trifluoromethyl)aniline physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(trifluoromethyl)aniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group on the aniline ring, imparts specific electronic and lipophilic properties that are highly desirable in drug design and discovery. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, and a summary of its key applications.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions. The data presented below has been compiled from various sources, and it should be noted that experimentally determined values for this specific isomer can be limited, with some data representing its close isomer, 4-Chloro-3-(trifluoromethyl)aniline, which can serve as a useful estimate.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 445-13-6 | [1] |
| Molecular Formula | C₇H₅ClF₃N | [1] |
| Molecular Weight | 195.57 g/mol | [1] |
| Appearance | Liquid or Semi-solid | [2] |
| Boiling Point | 112-115 °C | [3] |
| Density | ~1.4 g/cm³ | [3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and acetone. | [2][4] |
Table 2: Chemical and Safety Information
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Amino-2-chlorobenzotrifluoride | [5] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [6] |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. | [6][7] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a multi-step process, often starting from a substituted toluene derivative. A common synthetic route is the nitration of a chlorobenzotrifluoride precursor, followed by the reduction of the nitro group to an amine.
General Synthesis Pathway
References
- 1. This compound | C7H5ClF3N | CID 67962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. nbinno.com [nbinno.com]
- 5. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 6. 4-氯-3-(三氟甲基)苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to 3-Chloro-4-(trifluoromethyl)aniline (CAS Number 445-13-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(trifluoromethyl)aniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group on the aniline ring, imparts specific electronic properties and metabolic stability to derivative compounds, making it a valuable intermediate in the pharmaceutical and agrochemical industries. The trifluoromethyl group, in particular, is known to enhance properties such as lipophilicity and metabolic resistance in drug candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and analytical characterization of this compound.
Chemical and Physical Properties
This compound is a compound with the molecular formula C₇H₅ClF₃N and a molecular weight of 195.57 g/mol . It is also known by other names such as 4-Amino-2-chlorobenzotrifluoride. The key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 445-13-6 | |
| Molecular Formula | C₇H₅ClF₃N | |
| Molecular Weight | 195.57 g/mol | |
| Physical Form | Liquid or Semi-solid | |
| Purity | ≥95% to ≥98% | |
| Storage Temperature | Refrigerator or Ambient | |
| IUPAC Name | This compound | |
| InChI | 1S/C7H5ClF3N/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H,12H2 | |
| InChIKey | KZAMRRANXJVDCD-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C(C=C1N)Cl)C(F)(F)F |
Synthesis and Purification
The primary synthetic route to this compound involves the reduction of the corresponding nitro compound, 2-chloro-4-nitrobenzotrifluoride.
Synthesis via Reduction of 2-Chloro-4-nitrobenzotrifluoride
A general method for the reduction of nitro aromatic compounds to their corresponding anilines involves the use of a catalyst and a reducing agent.
Experimental Protocol:
A general procedure for the reduction of a nitro aromatic compound is as follows:
-
To the corresponding nitro aromatic compound (1 mmol) in 3 mL of water, 40 mg of a suitable catalyst is added, and the suspension is stirred vigorously at ambient temperature.
-
Subsequently, 2 mmol of sodium borohydride (NaBH₄) is added, and the mixture is heated to 55°C.
-
The progress of the reduction is monitored using thin-layer chromatography (TLC) until the complete disappearance of the nitro group.
-
After the reaction is complete, the catalyst is removed with an external magnet and washed with ethanol.
-
The product is then purified by a short column chromatography over silica gel to obtain the corresponding aniline in high purity.
Caption: General workflow for the synthesis of this compound.
Purification by Recrystallization
Purification of the crude product can be achieved by recrystallization. The choice of solvent is critical for obtaining high-purity crystals. A mixed solvent system, such as ethanol/water, is often effective for substituted anilines.
Experimental Protocol:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the activated carbon or any other insoluble impurities.
-
To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Spectroscopic Data
Due to the limited availability of detailed, publicly accessible experimental spectra for this compound, the following sections provide expected characteristic features based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are essential for confirming the structure of the molecule.
Expected ¹H NMR Spectral Data:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.5 | m |
| -NH₂ | 3.5 - 4.5 | br s |
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-CF₃ | 120 - 130 (q) |
| Aromatic C-Cl | 115 - 125 |
| Aromatic C-N | 145 - 155 |
| Other Aromatic C | 110 - 135 |
| -CF₃ | 120 - 130 (q) |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 195 | [M]⁺ (with ³⁵Cl) |
| 197 | [M+2]⁺ (with ³⁷Cl) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the amine and the carbon-halogen bonds.
Expected Infrared Spectroscopy Data:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300 - 3500 | N-H stretch |
| 1600 - 1650 | N-H bend |
| 1100 - 1400 | C-F stretch |
| 600 - 800 | C-Cl stretch |
Applications in Drug Development
While specific FDA-approved drugs directly using this compound as a starting material are not prominently documented in the readily available literature, its structural isomer, 4-chloro-3-(trifluoromethyl)aniline, is a well-known intermediate in the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib. The trifluoromethylaniline moiety is a key pharmacophore in these drugs, contributing to their biological activity.
The general class of trifluoromethylanilines is of significant interest in medicinal chemistry due to the ability of the trifluoromethyl group to modulate a compound's pharmacokinetic and pharmacodynamic properties.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
GHS Hazard Statements:
-
Harmful if swallowed (H302)
-
Harmful in contact with skin (H312)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335)
Precautionary Statements:
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
Logical Relationships and Workflows
The following diagram illustrates the logical relationship of this chemical as a building block in the synthesis of more complex molecules.
Caption: Role as a synthetic building block.
This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and safety protocols.
A Technical Guide to the Spectroscopic Data of 3-Chloro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Chloro-4-(trifluoromethyl)aniline (CAS No. 445-13-6). Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, derived from established principles of spectroscopy and analysis of analogous structures. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Introduction
This compound is a halogenated aromatic amine of significant interest in the synthesis of pharmaceuticals and agrochemicals. Its structural features, including the chloro, trifluoromethyl, and amino functional groups on a benzene ring, give rise to a unique spectroscopic profile. Accurate interpretation of its NMR, IR, and MS data is crucial for confirming its identity and purity. This guide presents a detailed summary of the predicted spectroscopic characteristics and provides standardized protocols for experimental data acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects and spectral data of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring, in addition to a broad signal for the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups and the electron-donating effect of the amino group.
| Predicted ¹H NMR Data | ||||
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | ~7.3 - 7.5 | d (doublet) | J ≈ 2 Hz (meta coupling) | 1H |
| H-5 | ~7.1 - 7.3 | d (doublet) | J ≈ 8-9 Hz (ortho coupling) | 1H |
| H-6 | ~6.8 - 7.0 | dd (doublet of doublets) | J ≈ 8-9 Hz (ortho), 2 Hz (meta) | 1H |
| -NH₂ | ~3.5 - 4.5 | br s (broad singlet) | - | 2H |
Note: Predicted for CDCl₃ solvent. The chemical shift of the -NH₂ protons is highly dependent on solvent and concentration.
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum is predicted to display six signals for the aromatic carbons and a signal for the trifluoromethyl carbon, which will appear as a quartet due to coupling with the three fluorine atoms.
| Predicted ¹³C NMR Data | ||
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 (C-NH₂) | ~145 - 150 | s (singlet) |
| C-2 | ~125 - 130 | s (singlet) |
| C-3 (C-Cl) | ~118 - 123 | s (singlet) |
| C-4 (C-CF₃) | ~120 - 125 | q (quartet) |
| C-5 | ~130 - 135 | s (singlet) |
| C-6 | ~115 - 120 | s (singlet) |
| -CF₃ | ~123 - 128 | q (quartet) |
Note: Predicted for CDCl₃ solvent.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amine, C-H stretching of the aromatic ring, and C-C stretching within the ring, as well as characteristic absorptions for the C-Cl and C-F bonds.
| Predicted IR Absorption Bands | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 (two bands, symmetric and asymmetric) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1600 - 1650 |
| N-H Bend (amine) | 1550 - 1650 |
| C-F Stretch (trifluoromethyl) | 1100 - 1300 (strong, multiple bands) |
| C-Cl Stretch | 700 - 800 |
Mass Spectrometry (MS)
The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.
| Predicted Mass Spectrometry Fragmentation | ||
| m/z | Proposed Fragment | Notes |
| 195/197 | [M]⁺ | Molecular ion peak, showing a ~3:1 ratio for the ³⁵Cl/³⁷Cl isotopes. |
| 160 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 126 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube securely.
-
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be performed to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A greater number of scans will be necessary compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount (1-2 mg) of finely ground this compound into an agate mortar.
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).
-
Gently mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet press die.
-
Press the powder under high pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of an empty sample holder and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
-
GC-MS Conditions:
-
Injector Temperature: Typically set around 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium is commonly used.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value sufficient to include the molecular ion (e.g., 250).
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
A Technical Guide to the Solubility of 3-Chloro-4-(trifluoromethyl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-chloro-4-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, qualitative solubility expectations in various organic solvents, and detailed experimental protocols for determining its solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to effectively utilize it in their synthetic and formulation endeavors.
Introduction to this compound and its Solubility
This compound is a substituted aniline with the chemical formula C₇H₅ClF₃N. Its molecular structure, featuring a polar amino group, a halogenated and trifluoromethylated aromatic ring, dictates its solubility in different solvent systems. The trifluoromethyl group significantly influences the molecule's lipophilicity and metabolic stability, making it a valuable building block in drug design.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and the development of formulations.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is primarily governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play for this compound are:
-
Hydrogen Bonding: The amino group (-NH₂) can act as both a hydrogen bond donor and acceptor.
-
Dipole-Dipole Interactions: The polar C-Cl and C-N bonds, along with the strong electron-withdrawing nature of the -CF₃ group, create a significant molecular dipole.
-
Van der Waals Forces: These non-specific attractive forces are present between all molecules.
Therefore, this compound is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar solvents is anticipated to be limited.
Qualitative Solubility Profile
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino group. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Moderate to High | Can engage in strong dipole-dipole interactions. |
| Non-Polar | Toluene, Heptane | Low | Limited intermolecular interactions with the polar functional groups. |
Note: This table presents expected qualitative solubility and should be confirmed by experimental determination.
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data, experimental measurement is essential. The gravimetric method is a common and straightforward technique for determining the solubility of a solid in a liquid.[6]
Gravimetric Method
This method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent from a known volume of the saturated solution and weighing the remaining solid.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)
-
Thermostatic shaker or water bath
-
Analytical balance (accurate to ±0.0001 g)
-
Volumetric flasks
-
Pipettes
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed beaker
-
Drying oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Seal the vial tightly and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to the same temperature as the experiment to avoid any change in solubility.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish or beaker in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C).
-
Continue drying until a constant weight of the residue is achieved.
-
Accurately weigh the evaporating dish or beaker with the dried solute.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula:
S ( g/100 mL) = [(m₂ - m₁) / V] x 100
Where:
-
m₁ = mass of the empty evaporating dish/beaker (g)
-
m₂ = mass of the evaporating dish/beaker with the dried solute (g)
-
V = volume of the filtered supernatant (mL)
-
-
Visualizing Experimental and Logical Workflows
To aid in the understanding of the experimental process and the logical connections between the compound's properties and its applications, the following diagrams are provided.
Caption: Experimental workflow for the gravimetric determination of solubility.
References
Safeguarding Research: A Technical Guide to the Handling of 3-Chloro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data and handling precautions for 3-Chloro-4-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.
Core Safety and Physical Data
Accurate identification and understanding of the physical and chemical properties of this compound are fundamental to its safe handling. The following tables summarize this essential information.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 445-13-6[1][2] |
| EC Number | 207-152-9[1][2] |
| Molecular Formula | C₇H₅ClF₃N[1] |
| Molecular Weight | 195.57 g/mol [1] |
| Synonyms | 3-Chloro-4-trifluoromethylaniline, 4-Amino-2-chloro-1-(trifluoromethyl)benzene |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Form | Liquid or Semi-solid[3] |
| Storage Temperature | Refrigerator[3] |
| Purity | Typically ≥98% |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A comprehensive understanding of its potential hazards is crucial for risk assessment and the implementation of appropriate safety measures.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1] |
The signal word for this chemical is Warning .[3]
Safe Handling and Experimental Protocols
Strict adherence to prescribed handling and storage protocols is mandatory to minimize exposure and mitigate risks. The following sections detail the necessary precautions.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. |
Engineering Controls
Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize the inhalation of vapors. Eyewash stations and safety showers must be readily accessible in the immediate work area.
Handling and Storage Procedures
-
Handling : Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or dust.[4] Wash hands thoroughly after handling. Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled or stored.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep in a refrigerator as indicated for long-term stability.
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and appropriate action is critical.
Table 5: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel.[5] Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards : Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions : Evacuate personnel from the area. Wear appropriate personal protective equipment as detailed in Table 4.
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup : Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Logical Workflow for Safe Handling
The following diagram illustrates the logical progression of steps for the safe handling of this compound, from preparation to emergency response.
Caption: Safe handling workflow for this compound.
This technical guide is intended to provide comprehensive safety information. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) provided by the manufacturer and institutional safety protocols. Always consult the most current SDS before working with any chemical.
References
An In-Depth Technical Guide to the Reactivity Profile of 3-Chloro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(trifluoromethyl)aniline is a key fluorinated aromatic amine intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amine group, a chlorine atom, and a trifluoromethyl group, imparts a distinct reactivity profile that makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the reactivity of this compound, including its electronic properties, and detailed experimental protocols for its key chemical transformations.
The strategic placement of the electron-withdrawing trifluoromethyl (-CF3) and chloro (-Cl) groups, along with the electron-donating and nucleophilic amino (-NH2) group, governs the regioselectivity and rate of its reactions. This interplay of electronic effects is crucial for its utility in multi-step syntheses of targeted compounds.
Physicochemical and Safety Data
A summary of the key physicochemical properties and hazard information for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 445-13-6 | [1] |
| Molecular Formula | C₇H₅ClF₃N | [1] |
| Molecular Weight | 195.57 g/mol | [1] |
| Appearance | White to pink crystals | [2] |
| Melting Point | 34-38 °C | [2] |
| Boiling Point | 85 °C @ 3 mmHg | [2] |
| GHS Hazard Statements | H302, H312, H315, H319, H332 | [1] |
Safety Summary: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be used when handling this compound in a well-ventilated area.[2] It is classified as a toxic substance (Class 6.1) for transportation.[3]
Electronic Properties and Reactivity
The reactivity of the aniline ring is dictated by the electronic nature of its substituents. The amino group is a strong activating group and is ortho, para-directing for electrophilic aromatic substitution. Conversely, the chlorine atom and the trifluoromethyl group are deactivating, electron-withdrawing groups. The trifluoromethyl group is strongly deactivating and meta-directing, while the chlorine atom is deactivating but ortho, para-directing due to the opposing inductive (-I) and resonance (+R) effects.
In this compound, the powerful activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it (positions 2 and 6). However, the overall reactivity of the ring towards electrophilic substitution is reduced compared to aniline due to the presence of the two deactivating groups. The nucleophilicity of the amino group itself is also diminished by the electron-withdrawing substituents.
Synthesis of this compound
A common synthetic route to this compound involves the nitration of 1-chloro-2-(trifluoromethyl)benzene, followed by reduction of the resulting nitro group.
Experimental Protocol: Synthesis from 1-Chloro-2-(trifluoromethyl)benzene
Step 1: Nitration of 1-Chloro-2-(trifluoromethyl)benzene
A mixture of concentrated nitric acid and sulfuric acid is used to nitrate 1-chloro-2-(trifluoromethyl)benzene. The reaction is typically carried out at a controlled temperature to prevent the formation of dinitro byproducts.
Step 2: Reduction of 1-Chloro-4-nitro-2-(trifluoromethyl)benzene
The nitro group of the intermediate is reduced to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd-C) as the catalyst.[4] Alternatively, reduction with iron powder in the presence of an acid like hydrochloric acid can be employed.[4] A patent describes a hydrogenation reduction process that yields the product with a purity of 98.8% and a yield of 86%.[4]
Key Reactions and Experimental Protocols
The presence of the amino and chloro functionalities allows for a wide range of transformations, making this compound a versatile synthetic intermediate.
N-Acylation and Urea Formation
The amino group readily undergoes acylation with acyl chlorides, anhydrides, or isocyanates to form amides and ureas, respectively. This reaction is fundamental to its use in the synthesis of many biologically active molecules, most notably the multi-kinase inhibitor Sorafenib.
In the synthesis of Sorafenib, this compound is reacted with a suitable isocyanate to form the characteristic urea linkage. While specific details for this exact substrate are proprietary, a general procedure for the reaction of an aniline with an isocyanate is as follows:
-
Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane or THF.
-
Add the isocyanate (1.0-1.1 equivalents) dropwise to the stirred solution at room temperature.
-
The reaction is typically exothermic and proceeds to completion within a few hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification via recrystallization or column chromatography.
N-Alkylation
The amino group can be alkylated using alkyl halides or other alkylating agents. Controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging as the initially formed secondary amine is often more nucleophilic than the starting primary amine.
-
Combine this compound (1.0 equivalent), the alkyl halide (1.0-1.2 equivalents), and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 2.0 equivalents) in a suitable solvent such as acetonitrile or DMF.
-
Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated product.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Alkyl Halide | K₂CO₃ | Acetonitrile | 80 | 12-24 | Variable |
| Alcohol (Borrowing H₂) | KOtBu | Toluene | 100-120 | 12-24 | Variable |
Note: Yields are highly dependent on the specific alkylating agent and reaction conditions.
Diazotization and Sandmeyer Reactions
The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring through Sandmeyer or related reactions.
-
Suspend or dissolve this compound (1.0 equivalent) in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄, 2.5-3.0 equivalents) at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for a short period before using it in the subsequent reaction.
The freshly prepared diazonium salt solution is added to a solution or suspension of the appropriate copper(I) salt.
| Reagent | Product | Typical Yield (%) |
| CuCl | 1,2-Dichloro-4-(trifluoromethyl)benzene | 60-80 |
| CuBr | 1-Bromo-2-chloro-4-(trifluoromethyl)benzene | 60-80 |
| CuCN | 2-Chloro-5-(trifluoromethyl)benzonitrile | 50-70 |
| TMSCF₃, Cu(I) | 1-Chloro-2,4-bis(trifluoromethyl)benzene | 40-90[5] |
Note: Yields are based on typical Sandmeyer reactions and may vary for this specific substrate.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to form new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are powerful tools for building molecular complexity.
This reaction couples the aryl chloride with a boronic acid or ester. Due to the relative inertness of the C-Cl bond, this transformation often requires specialized catalyst systems with bulky, electron-rich phosphine ligands.
-
To an oven-dried reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add an anhydrous solvent (e.g., toluene, dioxane, or a mixture with water).
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane | 110 | 70-95 |
Note: Yields are estimates based on similar couplings and require experimental verification.
This reaction forms a new C-N bond by coupling the aryl chloride with a primary or secondary amine. Similar to the Suzuki-Miyaura coupling, this reaction requires a palladium catalyst and a suitable ligand.
-
In an inert atmosphere glovebox or using Schlenk techniques, combine this compound (1.0 equivalent), the amine to be coupled (1.1-1.2 equivalents), a palladium pre-catalyst (e.g., a Pd-ligand complex, 1-2 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 equivalents) in a reaction vessel.
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the mixture to 80-110 °C and stir for 2-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 60-90 |
| Aniline | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 110 | 60-90 |
Note: Yields are estimates based on similar couplings and require experimental verification.
Metabolic Profile
Given the presence of the trifluoromethyl group, which can influence metabolic stability, dedicated studies on this compound are necessary to confirm its precise metabolic pathways and toxicological profile.
Role in Drug Development: The Case of Sorafenib
This compound is a crucial starting material for the synthesis of Sorafenib, an oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib functions by inhibiting several tyrosine protein kinases involved in both tumor cell proliferation (tumorigenesis) and tumor blood supply (angiogenesis).
The synthesis of Sorafenib highlights the importance of this compound in providing a key structural motif that contributes to the final drug's pharmacological activity.
Conclusion
This compound possesses a rich and versatile reactivity profile governed by the interplay of its amino, chloro, and trifluoromethyl substituents. Its ability to undergo a wide range of transformations, including N-functionalization and palladium-catalyzed cross-coupling reactions, makes it an invaluable intermediate in the synthesis of complex organic molecules. This guide has provided an in-depth overview of its reactivity, supported by detailed experimental protocols and quantitative data where available, to assist researchers and drug development professionals in leveraging the full synthetic potential of this important building block. Further investigation into the specific metabolic fate and toxicological properties of this compound is warranted.
References
- 1. This compound | C7H5ClF3N | CID 67962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. organicintermediate.com [organicintermediate.com]
- 4. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolism of 3-chloro-4-fluoro-aniline in dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 8. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis precursors and methodologies for obtaining 3-Chloro-4-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. This document details the most viable synthetic routes, including experimental protocols, quantitative data, and process visualizations to facilitate its practical application in a laboratory setting.
Introduction
This compound is a crucial building block in the synthesis of a variety of commercially important molecules. Its trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability, making it a desirable component in the design of bioactive compounds. The primary and most industrially scalable synthesis of this aniline derivative involves a two-step process: the nitration of a chlorinated benzotrifluoride precursor, followed by the reduction of the resulting nitro intermediate.
Primary Synthesis Pathways
The synthesis of this compound predominantly proceeds through two main precursor routes, which converge on a common intermediate that is then reduced to the final product.
-
Route A: Starting from 1-Chloro-4-(trifluoromethyl)benzene.
-
Route B: Starting from 1-Chloro-2-(trifluoromethyl)benzene.
The logical workflow for these synthesis pathways is illustrated below.
Experimental Protocols
This section provides detailed experimental methodologies for the key transformations in the synthesis of this compound.
Nitration of 1-Chloro-4-(trifluoromethyl)benzene
The nitration of 1-chloro-4-(trifluoromethyl)benzene is a critical step to introduce the nitro group at the desired position.
Reaction:
1-Chloro-4-(trifluoromethyl)benzene + HNO₃/H₂SO₄ → 4-Chloro-3-nitrobenzotrifluoride
Protocol:
-
In a suitable reaction vessel, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled.
-
1-Chloro-4-(trifluoromethyl)benzene is added dropwise to the cooled nitrating mixture while maintaining a low temperature.
-
After the addition is complete, the reaction mixture is stirred for a specified time, allowing the reaction to proceed to completion.
-
The reaction is then quenched by pouring it onto ice, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with water to remove residual acid, and then dried.
Nitration of 1-Chloro-2-(trifluoromethyl)benzene
An alternative starting material is 1-chloro-2-(trifluoromethyl)benzene.
Reaction:
1-Chloro-2-(trifluoromethyl)benzene + HNO₃/H₂SO₄ → 1-Chloro-4-nitro-2-(trifluoromethyl)benzene
Protocol:
-
In a reactor, concentrated sulfuric acid is charged, and concentrated nitric acid is added dropwise at a controlled temperature.
-
1-Chloro-2-(trifluoromethyl)benzene is then added to the mixture over a period of time, keeping the temperature constant.[1]
-
The reaction is heated and maintained for several hours to ensure completion.[1]
-
Upon completion, the mixture is cooled, and ice water is added, causing the product to precipitate.[1]
-
The precipitate is filtered, washed, and recrystallized to yield pure 1-chloro-4-nitro-2-(trifluoromethyl)benzene.[1]
Reduction of the Nitro Intermediate
The reduction of the nitro group to an amine is the final key step. Several methods are employed, with catalytic hydrogenation and chemical reduction being the most common.
This method is widely used due to its high efficiency and cleaner reaction profile.
Reaction:
4-Chloro-3-nitrobenzotrifluoride + H₂ (catalyst) → this compound
Protocol:
-
The nitro compound is dissolved in a suitable solvent, such as methanol or ethanol, in a high-pressure reactor.
-
A catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, is added to the mixture.[2][3]
-
The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas.[3]
-
The reaction mixture is stirred at room temperature or with gentle heating for several hours until the reaction is complete.[2][3]
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product.[2]
This is a classic and cost-effective method for nitro group reduction.
Reaction:
4-Chloro-3-nitrobenzotrifluoride + Fe/H⁺ → this compound
Protocol:
-
The nitro compound is suspended in a mixture of water and a co-solvent like ethanol.
-
Iron powder and an acid, such as hydrochloric acid or ammonium chloride, are added to the suspension.[4]
-
The mixture is heated to reflux and stirred vigorously for several hours.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).
-
After completion, the hot reaction mixture is filtered to remove the iron and iron oxides.
-
The filtrate is then concentrated, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the final product.
Data Presentation
The following tables summarize quantitative data for the key synthesis steps.
Table 1: Comparison of Nitration Reactions
| Starting Material | Nitrating Agent | Temperature | Reaction Time | Yield | Purity |
| 1-Chloro-4-(trifluoromethyl)benzene | HNO₃/H₂SO₄ | 0-10 °C | 2-4 hours | 85-95% | >98% |
| 1-Chloro-2-(trifluoromethyl)benzene | HNO₃/H₂SO₄ | 20-50 °C | 3.5 hours | ~90% | High |
Table 2: Comparison of Reduction Methods for 4-Chloro-3-nitrobenzotrifluoride
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Pressure | Reaction Time | Yield | Purity |
| Catalytic Hydrogenation | Raney Nickel | Methanol | 20 °C | 5-10 bar | 40-65 hours | ~85% | 87.6% |
| Catalytic Hydrogenation | 10% Pd/C | Methanol | Room Temp. | N/A | 8 hours | High | High |
| Chemical Reduction | Fe/NH₄Cl | Ethanol/Water | Reflux | Atmospheric | 2-4 hours | ~82% (overall) | High |
| Chemical Reduction | Sodium Borohydride | Diglyme/Triglyme | High | Atmospheric | N/A | ~82% | High |
Experimental Workflows
The following diagrams illustrate the detailed experimental workflows for the primary synthesis routes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 3. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 4. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 3-Chloro-4-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. This document details the core synthetic pathways, providing in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
This compound is a crucial building block in the synthesis of a variety of commercially important molecules, including herbicides, pesticides, and pharmaceutical agents. Its trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability to the final products. The two predominant industrial synthesis routes to this compound are through the amination of 3,4-dichlorobenzotrifluoride and a multi-step process beginning with 1-chloro-2-(trifluoromethyl)benzene.
Pathway 1: Amination of 3,4-Dichlorobenzotrifluoride
This pathway involves a high-pressure, high-temperature nucleophilic aromatic substitution of a chlorine atom with an amino group. The key intermediate in this process is 3,4-dichlorobenzotrifluoride.
Key Intermediates and Reaction Conditions
| Starting Material | Key Intermediate | Reagents | Solvent | Temperature (°C) | Pressure ( kg/cm ²) | Yield (%) |
| 3,4-Dichlorobenzotrifluoride | Not Applicable | Ammonia, Potassium Fluoride | N-Methylpyrrolidone (NMP) | 245-250 | 38-40 | 78 |
| 3,4-Dichlorobenzotrifluoride | Not Applicable | Ammonia, Potassium Fluoride | Dimethylsulfone | 235 | 25-26 | 84 |
| 3,4-Dichlorobenzotrifluoride | Not Applicable | Ammonia, Potassium Fluoride | N,N'-Dimethylimidazolidinone | 235 | 25-26 | 71.8 |
Experimental Protocol: Amination of 3,4-Dichlorobenzotrifluoride[1]
-
Reactor Setup: A high-pressure autoclave is charged with the chosen polar solvent (e.g., N-methylpyrrolidone, dimethylsulfone, or N,N'-dimethylimidazolidinone), 3,4-dichlorobenzotrifluoride, and calcined potassium fluoride.
-
Ammonia Addition: Ammonia gas is introduced into the autoclave.
-
Reaction: The reaction mixture is heated to the specified temperature (235-250 °C), allowing the pressure to build to the desired level (25-40 kg/cm ²). Additional ammonia gas may be fed to maintain the pressure for the duration of the reaction (6-8 hours).
-
Work-up: After cooling and venting the excess ammonia, the reaction mixture is worked up. This typically involves filtration to remove inorganic salts.
-
Purification: The crude product is purified by fractionation (distillation) to yield this compound.
Synthesis Pathway Diagram
Caption: Amination of 3,4-dichlorobenzotrifluoride.
Pathway 2: From 1-Chloro-2-(trifluoromethyl)benzene
This synthetic route involves a three-step process: nitration of the starting material, followed by reduction of the nitro group to an amine, and an optional final step of salt formation for purification and stability.
Key Intermediates and Reaction Conditions
| Starting Material | Key Intermediate | Reagents | Solvent | Temperature | Duration (hours) |
| 1-Chloro-2-(trifluoromethyl)benzene | 1-Chloro-4-nitro-2-(trifluoromethyl)benzene | Concentrated Nitric Acid, Concentrated Sulfuric Acid | None | Heating | 3.5 |
| 1-Chloro-4-nitro-2-(trifluoromethyl)benzene | This compound | Hydrogen, 10% Pd-C | Methanol | Room Temperature | 8 |
Experimental Protocols
Step 1: Nitration of 1-Chloro-2-(trifluoromethyl)benzene [1]
-
Reagent Preparation: In a suitable reactor, an equal volume of concentrated nitric acid is added to concentrated sulfuric acid.
-
Addition of Starting Material: 1-Chloro-2-(trifluoromethyl)benzene is added to the mixed acid solution.
-
Reaction: The mixture is heated for 3.5 hours.
-
Work-up: The reaction mixture is cooled and poured into ice water, causing the solid product to precipitate. The solid is collected by suction filtration and washed.
-
Purification: The crude 1-chloro-4-nitro-2-(trifluoromethyl)benzene is purified by recrystallization.
Step 2: Hydrogenation of 1-Chloro-4-nitro-2-(trifluoromethyl)benzene [1]
-
Reactor Setup: A hydrogenation reactor is charged with 1-chloro-4-nitro-2-(trifluoromethyl)benzene, 10% Palladium on carbon (Pd-C) catalyst, and methanol as the solvent.
-
Reaction: The mixture is subjected to hydrogenation at room temperature for 8 hours.
-
Work-up: The catalyst is recovered by filtration, and the solvent is removed.
-
Purification: The resulting this compound is purified by recrystallization.
Synthesis Pathway Diagram
Caption: Synthesis from 1-chloro-2-(trifluoromethyl)benzene.
Logical Workflow for Synthesis Route Selection
The choice between these two primary synthetic pathways in an industrial setting often depends on factors such as raw material availability and cost, safety considerations of handling high-pressure reactions versus nitrating agents, and the desired purity of the final product.
Caption: Decision workflow for synthesis route selection.
References
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Synthesis Using 3-Chloro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of valuable chemical intermediates using 3-chloro-4-(trifluoromethyl)aniline. This versatile building block is of significant interest in medicinal chemistry, particularly for the synthesis of kinase inhibitors used in oncology.
Introduction
This compound is a key starting material in the synthesis of various pharmaceutical compounds. The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent makes this molecule an important pharmacophore that can enhance metabolic stability and binding affinity of drug candidates. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are powerful methods for the derivatization of this aniline derivative, enabling the construction of complex molecular architectures.
One of the most notable applications of this compound is in the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib, which are used in the treatment of various cancers. These drugs function by inhibiting key signaling pathways involved in tumor cell proliferation and angiogenesis.
Palladium-Catalyzed Diaryl Urea Synthesis
A crucial structural motif in many kinase inhibitors is the diaryl urea linkage. Palladium-catalyzed C-N coupling reactions provide an efficient method for the synthesis of unsymmetrical diaryl ureas from this compound.
Reaction Principle
The formation of the diaryl urea can be achieved through a palladium-catalyzed amination reaction. The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of an amine (or a urea derivative), deprotonation by a base, and subsequent reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst.
Diagram 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of a Diaryl Urea Intermediate
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a substituted aniline to form a diaryl urea, a key step in the synthesis of Sorafenib analogues.
Materials:
-
This compound
-
Substituted Aryl Amine (e.g., 4-aminophenoxy-N-methylpicolinamide)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Anhydrous Dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add this compound (1.0 equiv.) and the substituted aryl amine (1.2 equiv.).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired diaryl urea.
Table 1: Representative Reaction Parameters for Diaryl Urea Synthesis
| Parameter | Condition |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Xantphos, XPhos, SPhos |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80 - 120 °C |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 70 - 95% |
Diagram 2: Experimental Workflow for Diaryl Urea Synthesis
Caption: Experimental workflow for the synthesis of diaryl ureas.
Application in Kinase Inhibitor Synthesis: Sorafenib
Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in cancer progression. Its mechanism of action involves the inhibition of the RAF/MEK/ERK pathway, which regulates cell proliferation, and the VEGFR/PDGFR pathways, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).
Targeted Signaling Pathways
1. RAF/MEK/ERK Pathway: This pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, leading to the expression of genes involved in cell growth and division. Sorafenib inhibits the RAF kinases (B-RAF and C-RAF), thereby blocking the downstream signaling and inhibiting tumor cell proliferation.
Diagram 3: RAF/MEK/ERK Signaling Pathway and Inhibition by Sorafenib
Caption: Inhibition of the RAF/MEK/ERK pathway by Sorafenib.
2. VEGFR/PDGFR Pathways: These pathways are initiated by the binding of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) to their respective receptors (VEGFR and PDGFR) on the surface of endothelial cells. This activation triggers a signaling cascade that leads to angiogenesis. Sorafenib inhibits VEGFR and PDGFR, thereby cutting off the blood supply to the tumor.
Diagram 4: VEGFR/PDGFR Signaling Pathways and Inhibition by Sorafenib
Caption: Inhibition of VEGFR/PDGFR signaling by Sorafenib.
Other Palladium-Catalyzed Reactions
While diaryl urea synthesis is a prominent application, this compound can also be utilized in other palladium-catalyzed cross-coupling reactions to generate a diverse range of chemical entities.
Suzuki-Miyaura Coupling
This reaction enables the formation of C-C bonds between this compound and various boronic acids or their esters, leading to the synthesis of biaryl compounds.
Table 2: General Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Palladium Source | Pd₂(dba)₃, Pd(PPh₃)₄ |
| Ligand | SPhos, XPhos, RuPhos |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Solvent | Dioxane/Water, Toluene/Water |
| Temperature | 80 - 120 °C |
| Typical Yield | 60 - 90% |
Heck Reaction
The Heck reaction allows for the coupling of this compound with alkenes to form substituted alkenes.
Sonogashira Coupling
This coupling reaction involves the reaction of this compound with terminal alkynes to produce aryl-substituted alkynes.
Conclusion
This compound is a valuable and versatile building block in modern synthetic chemistry, particularly for the development of targeted cancer therapies. The palladium-catalyzed reactions outlined in these application notes provide robust and efficient methods for the synthesis of complex molecules with significant therapeutic potential. The provided protocols offer a solid foundation for researchers to explore the rich chemistry of this important intermediate.
Application Notes and Protocols: The Role of 3-Chloro-4-(trifluoromethyl)aniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-(trifluoromethyl)aniline is a critical starting material in the synthesis of several multi-kinase inhibitors used in oncology. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to the final active pharmaceutical ingredients (APIs). These properties often lead to enhanced metabolic stability and potent biological activity. This document provides detailed application notes and experimental protocols for the synthesis of two prominent anticancer drugs, Sorafenib and Regorafenib, highlighting the pivotal role of this compound and its derivatives.
Introduction: The Significance of this compound
This compound serves as a key building block in the synthesis of targeted cancer therapies. The electron-withdrawing nature of the trifluoromethyl group and the presence of the chlorine atom are crucial for the binding affinity and overall efficacy of the resulting drugs. This intermediate is typically converted into the highly reactive 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which then readily undergoes reactions to form the core urea structure present in many kinase inhibitors.
Pharmaceutical Applications
Two notable pharmaceuticals synthesized using this compound are Sorafenib and Regorafenib. Both are orally administered multi-kinase inhibitors that target pathways involved in tumor growth and angiogenesis.[1][2]
-
Sorafenib: Approved for the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[3] It inhibits the Raf/MEK/ERK signaling pathway and receptor tyrosine kinases such as VEGFR and PDGFR.[3][4]
-
Regorafenib: Used in the treatment of metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST).[1][5] It targets a similar range of kinases as Sorafenib, including those involved in angiogenesis, oncogenesis, and the tumor microenvironment.[1]
Synthetic Protocols
The following sections provide detailed experimental protocols for the synthesis of Sorafenib and Regorafenib, with a focus on the steps involving this compound and its isocyanate derivative.
Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
This isocyanate is a common intermediate for both Sorafenib and Regorafenib synthesis.
Experimental Protocol:
-
Reaction Setup: To a solution of triphosgene (e.g., 10 mmol) in a suitable solvent such as dichloromethane (DCM, 20 ml), add a solution of this compound (e.g., 10 mmol) in DCM (20 ml) dropwise.[6]
-
Addition of Base: Following the addition of the aniline, add a solution of triethylamine (3 ml) in DCM (10 ml) dropwise.[6]
-
Reaction Completion and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent by rotary evaporation to yield the crude 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[6] This intermediate is often used in the next step without further purification.
Synthesis of Sorafenib
The final step in Sorafenib synthesis typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(4-aminophenoxy)-N-methylpicolinamide.
Experimental Protocol:
-
Reaction: In a reaction vessel, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in a suitable solvent like dichloromethane.[2]
-
Addition of Isocyanate: Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane to the reaction mixture.[2][7]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Isolation and Purification: Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a suitable solvent (e.g., hexane), and dried to yield Sorafenib.[8] Further purification can be achieved by recrystallization or column chromatography.
Synthesis of Regorafenib
Similar to Sorafenib, the synthesis of Regorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a different amine intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise at 0 °C under an argon atmosphere.[1]
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for an extended period (e.g., 16 hours). A solid precipitate is expected to form.[1]
-
Product Isolation: Filter the precipitate and suspend it in a solvent like diethyl ether. Stir for a couple of hours, then filter again to collect the solid.[1]
-
Final Purification: Wash the collected solid and dry it to obtain Regorafenib. Purity can be assessed by HPLC, and further purification can be performed if necessary.[9]
Data Presentation
The following tables summarize key quantitative data for the synthesis of Sorafenib and Regorafenib.
Table 1: Synthesis of Sorafenib - Reaction Yields
| Step | Starting Materials | Reagents/Solvents | Yield (%) | Reference |
| Urea Formation | 4-(4-aminophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Dichloromethane | 92 | [2] |
| Alternative Urea Formation | 4-(4-aminophenoxy)-N-methylpicolinamide, Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate | DABCO, Acetonitrile | 54 | [8] |
| Overall Yield (4-step synthesis) | Picolinic acid | Various | 63 | [2] |
| Overall Yield (alternative route) | Picolinic acid | Various | 56 | [3] |
Table 2: Synthesis of Regorafenib - Reaction Yields and Purity
| Step | Starting Materials | Reagents/Solvents | Yield (%) | Purity (HPLC) | Reference |
| Urea Formation | 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Dichloromethane | - | >99.5% | [9] |
| Purification | Crude Regorafenib | Acetone | 81.9 | 99.737% | [10] |
Signaling Pathways and Mechanism of Action
Sorafenib and Regorafenib exert their anticancer effects by inhibiting multiple protein kinases involved in key signaling pathways that regulate cell proliferation and angiogenesis.
Raf/MEK/ERK Pathway
This pathway is a central signaling cascade that transmits extracellular signals to the nucleus, leading to the regulation of gene expression involved in cell growth, proliferation, and survival.[11] Sorafenib and Regorafenib are potent inhibitors of Raf kinases (B-Raf and c-Raf), thereby blocking the downstream signaling to MEK and ERK.[3][12]
Caption: Inhibition of the Raf/MEK/ERK signaling pathway by Sorafenib and Regorafenib.
VEGFR and PDGFR Signaling in Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This process is primarily driven by signaling through Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[13][14] Sorafenib and Regorafenib inhibit these receptor tyrosine kinases, leading to a reduction in tumor vascularization.[1][3]
Caption: Inhibition of VEGFR and PDGFR signaling pathways by Sorafenib and Regorafenib.
Conclusion
This compound is an indispensable building block in the synthesis of potent multi-kinase inhibitors like Sorafenib and Regorafenib. The synthetic routes, while multi-stepped, are well-established and offer good yields of the final APIs. The resulting drugs effectively target key signaling pathways implicated in cancer progression, demonstrating the importance of this chemical intermediate in modern pharmaceutical development. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 7. US8609854B2 - Process for the preparation of sorafenib tosylate - Google Patents [patents.google.com]
- 8. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 9. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 10. AU2016387566A1 - An improved process for the preparation of Regorafenib - Google Patents [patents.google.com]
- 11. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vascular endothelial growth factor can signal through platelet-derived growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-Chloro-4-(trifluoromethyl)aniline in Modern Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Chloro-4-(trifluoromethyl)aniline is a pivotal building block in the synthesis of a diverse range of modern agrochemicals. Its unique molecular architecture, featuring a trifluoromethyl group and a chlorine atom on the aniline ring, imparts desirable properties to the final active ingredients. The strong electron-withdrawing nature of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting pesticides, leading to increased efficacy and persistence. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of key insecticides, herbicides, and fungicides.
Application in Insecticide Synthesis: The Fipronil Family
This compound serves as a crucial precursor for the synthesis of phenylpyrazole insecticides, most notably Fipronil. Fipronil is a broad-spectrum insecticide that disrupts the central nervous system of insects by blocking GABA-gated chloride channels, leading to neuronal hyperexcitation and death. The synthesis of Fipronil involves the transformation of this compound into the key intermediate, 2,6-dichloro-4-(trifluoromethyl)aniline.
Experimental Protocol: Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline
This two-step protocol outlines the synthesis of the key fipronil intermediate from this compound.
Step 1: Chlorination of this compound
-
Reaction Setup: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas scrubber.
-
Reagents: Charge the flask with this compound (19.5 g, 0.1 mol) and a suitable solvent such as chloroform or acetic acid (100 mL).
-
Chlorinating Agent Addition: While stirring the solution, slowly add a chlorinating agent, such as sulfuryl chloride (14.8 g, 0.11 mol) or chlorine gas, through the dropping funnel. Maintain the reaction temperature between 20-30°C using a water bath.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield 2,6-dichloro-4-(trifluoromethyl)aniline.
Step 2: Synthesis of Fipronil from 2,6-dichloro-4-(trifluoromethyl)aniline
The synthesis of fipronil from 2,6-dichloro-4-(trifluoromethyl)aniline is a multi-step process involving diazotization, coupling with a pyrazole derivative, and subsequent oxidation. Detailed patented procedures are available in the scientific literature.
Quantitative Data: Efficacy of Fipronil
| Pest Species | LD50 (ng/insect) |
| Musca domestica (Housefly) | 3.8 |
| Blattella germanica (German cockroach) | 6.4 |
| Aedes aegypti (Yellow fever mosquito) | 0.09 |
Signaling Pathway: Fipronil's Mechanism of Action
Caption: Fipronil blocks GABA-gated chloride channels in insects.
Application in Herbicide Synthesis: Dinitroanilines
While not a direct starting material for the widely used herbicide Trifluralin, the chemistry of this compound is highly relevant to the synthesis of dinitroaniline herbicides. These herbicides act as pre-emergent herbicides, inhibiting root and shoot growth by disrupting microtubule formation. The synthesis of trifluralin starts with 4-chlorobenzotrifluoride, which undergoes nitration and subsequent amination.
Experimental Workflow: Synthesis of Trifluralin
Caption: Synthetic pathway for the herbicide Trifluralin.
Quantitative Data: Herbicidal Activity of Trifluralin
| Weed Species | GR50 (g/ha) |
| Echinochloa crus-galli (Barnyardgrass) | 120 |
| Setaria faberi (Giant foxtail) | 150 |
| Amaranthus retroflexus (Redroot pigweed) | 80 |
GR50: The concentration of herbicide required to reduce plant growth by 50%.
Biological Pathway: Trifluralin's Mode of Action
Caption: Trifluralin inhibits microtubule assembly in plant cells.
Application in Fungicide Synthesis: Pyrazole Carboxamides
Substituted anilines, including this compound, are key components in the synthesis of pyrazole carboxamide fungicides. These fungicides are effective against a broad spectrum of plant pathogenic fungi by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.
Experimental Protocol: General Synthesis of Pyrazole Carboxamides
-
Pyrazole Carboxylic Acid Synthesis: Synthesize a substituted pyrazole-4-carboxylic acid through the reaction of a hydrazine derivative with a β-ketoester, followed by hydrolysis of the resulting ester.
-
Acid Chloride Formation: Convert the pyrazole-4-carboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Amide Coupling: React the pyrazole-4-carbonyl chloride with this compound in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or toluene) to form the final pyrazole carboxamide fungicide.
-
Purification: The final product is purified by recrystallization or column chromatography.
Quantitative Data: Fungicidal Activity of a Representative Pyrazole Carboxamide
| Fungal Species | EC50 (µg/mL) |
| Botrytis cinerea (Gray mold) | 0.05 |
| Septoria tritici (Leaf blotch of wheat) | 0.12 |
| Rhizoctonia solani (Sheath blight of rice) | 0.25 |
EC50: The concentration of fungicide that inhibits fungal growth by 50%.
Biological Pathway: Pyrazole Carboxamide Mode of Action
Caption: Pyrazole carboxamides inhibit fungal respiration.
This compound is a highly versatile and valuable building block for the synthesis of a wide array of modern agrochemicals. Its incorporation into insecticides, herbicides, and fungicides has led to the development of highly efficacious and selective crop protection agents. The detailed protocols and data presented herein provide a valuable resource for researchers and professionals engaged in the discovery and development of new agrochemical solutions.
Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Chloro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This methodology is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). 3-Chloro-4-(trifluoromethyl)aniline is a key building block in the synthesis of various pharmaceutical candidates due to the unique electronic properties conferred by the chloro and trifluoromethyl substituents.
This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of this compound with various arylboronic acids. The protocols and data presented are based on established methodologies for structurally and electronically similar electron-deficient aryl chlorides. Due to the specific nature of the substrate, optimization of the reaction conditions is highly recommended for each specific coupling partner.
Reaction Principle and Considerations
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. The strong electron-withdrawing nature of the trifluoromethyl group activates the C-Cl bond, facilitating this often rate-limiting step.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate complex, which then transfers its organic moiety to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst.
For electron-deficient aryl chlorides like this compound, the choice of catalyst, ligand, and base is crucial to achieve high yields and prevent side reactions. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps. Stronger bases may be required to facilitate the transmetalation step.
Generalized Experimental Protocol
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2-3 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe. If a biphasic system is used, the degassed water is added at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction parameters for the Suzuki coupling of electron-deficient aryl chlorides, which can be used as a starting point for the optimization of reactions with this compound.
| Parameter | Recommended Range/Options | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Commonly used and effective palladium precursors. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich ligands that promote oxidative addition of aryl chlorides.[1] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger bases are often required for efficient transmetalation with aryl chlorides. |
| Solvent | 1,4-Dioxane, Toluene, DMF, t-BuOH/H₂O | Aprotic polar solvents or biphasic mixtures are commonly employed. |
| Temperature | 80 - 120 °C | Higher temperatures are often necessary to activate the C-Cl bond. |
| Catalyst Loading | 1 - 5 mol% | A typical range for achieving efficient catalysis. |
| Reactant Ratio | 1.1 - 1.5 eq. of boronic acid | A slight excess of the boronic acid is often used to drive the reaction to completion. |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Experimental Workflow
Caption: General experimental workflow for Suzuki coupling.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, wrong choice of base/ligand. | Ensure inert atmosphere, increase temperature, screen different ligands and bases. |
| Homocoupling of Boronic Acid | Presence of oxygen, non-optimal reaction conditions. | Ensure rigorous exclusion of oxygen, use a slight excess of the boronic acid (1.1-1.2 eq.). |
| Protodeborylation | Presence of water (if not part of the solvent system), prolonged reaction time at high temperature. | Use anhydrous solvents and reagents, monitor the reaction closely and stop when the starting material is consumed. |
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The Suzuki-Miyaura coupling of this compound provides a valuable synthetic route to a diverse range of biaryl compounds with significant potential in drug discovery and development. While the activation of the C-Cl bond in this electron-deficient substrate requires carefully optimized conditions, particularly the selection of a suitable palladium catalyst system and base, the generalized protocol outlined in this document provides a solid foundation for achieving efficient transformations. Researchers are encouraged to perform systematic optimization of the reaction parameters to achieve the best results for their specific substrates.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has revolutionized the synthesis of arylamines, which are critical structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2] These application notes provide a detailed guide for the Buchwald-Hartwig amination of 3-chloro-4-(trifluoromethyl)aniline, a substrate of significant interest in medicinal chemistry due to the presence of the electron-withdrawing trifluoromethyl group.[3]
Aryl chlorides, such as this compound, are often challenging substrates for this transformation due to the high bond dissociation energy of the C-Cl bond.[2] However, the evolution of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has made the efficient coupling of these substrates feasible.[2][4] This document outlines the reaction principles, provides representative quantitative data from analogous systems, and offers detailed experimental protocols to guide researchers in the successful synthesis of N-substituted-3-chloro-4-(trifluoromethyl)aniline derivatives.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the this compound to form a Pd(II) intermediate.[2]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then facilitates the deprotonation of the coordinated amine to form a palladium-amido complex.[2]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]
The efficiency of this catalytic cycle is highly dependent on the judicious selection of the ligand, base, solvent, and reaction temperature, all of which must be carefully optimized for a given substrate combination.[2]
Data Presentation: Representative Reaction Conditions
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively documented in a single source, the following tables summarize typical reaction conditions and yields for analogous electron-deficient aryl chlorides. This data, compiled from scientific literature, serves as a valuable guide for reaction optimization.[2][3]
Table 1: Amination of Substituted Aryl Chlorides with Primary Amines
| Aryl Chloride | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Chloro-4-fluoroaniline | n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | 85[2] |
| 3-Chloro-5-(trifluoromethyl)aniline | Aniline | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 78[2] |
| 1-Chloro-4-(trifluoromethyl)benzene | 2-Aminopyridine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 83[5] |
Table 2: Amination of Substituted Aryl Chlorides with Secondary Amines
| Aryl Chloride | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Chloro-4-fluoroaniline | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 6 | 94[2] |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 |
| 1-Chloro-4-(trifluoromethyl)benzene | N-Methylbenzylamine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 85[5] |
| 1-Chloro-4-(trifluoromethyl)benzene | Morpholine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 88[5] |
Mandatory Visualizations
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific substrates.
General Considerations:
-
The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[3]
-
All glassware should be oven-dried and cooled under an inert atmosphere prior to use.[3]
-
Solvents must be anhydrous and deoxygenated.[3]
Protocol 1: Using a Strong Base (e.g., NaOtBu)
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (primary or secondary, 1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%) or a suitable pre-formed Pd-ligand complex.[2][6]
-
Biarylphosphine Ligand (e.g., XPhos, RuPhos, BrettPhos) (0.03 mmol, 3.0 mol%).[2]
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.).[2]
-
Schlenk flask or other reaction vessel suitable for inert atmosphere techniques.
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography).
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the biarylphosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.[2]
-
Reagent Addition: Add this compound and the amine to the flask.[2]
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe. The reaction mixture is typically prepared at a concentration of 0.1-0.5 M with respect to the limiting reagent.[6]
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[6]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[6]
Protocol 2: Using a Weaker Base (e.g., K₃PO₄ or Cs₂CO₃)
This protocol is suitable for substrates that may be sensitive to strong bases.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (primary or secondary, 1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%).[2]
-
Josiphos-type or Biarylphosphine Ligand (e.g., RuPhos) (0.04 mmol, 4.0 mol%).[2]
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv.).[2]
-
Anhydrous Dioxane (5 mL).[2]
-
Schlenk flask or other reaction vessel suitable for inert atmosphere techniques.
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the phosphine ligand, and the inorganic base (K₃PO₄ or Cs₂CO₃) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[2]
-
Reagent Addition: Add this compound and the amine to the flask.[2]
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous dioxane via syringe.[2]
-
Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.[2]
-
Monitoring, Work-up, and Purification: Follow steps 5-8 as described in Protocol 1.
Conclusion
The Buchwald-Hartwig amination provides a robust and versatile method for the synthesis of N-substituted-3-chloro-4-(trifluoromethyl)aniline derivatives. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, particularly with a challenging substrate like an electron-deficient aryl chloride. The protocols and data presented herein offer a strong foundation for researchers to successfully implement and optimize this important transformation in their synthetic endeavors.
References
Application Notes and Protocols for N-arylation using 3-Chloro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(trifluoromethyl)aniline is a crucial building block in medicinal chemistry and materials science. The presence of the trifluoromethyl (-CF3) group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] N-arylation of this aniline derivative provides access to a diverse range of diarylamines, which are key structural motifs in many pharmaceuticals and agrochemicals.[1][3] The most common and versatile method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination, which offers milder conditions and a broader substrate scope compared to traditional methods like the Ullmann condensation.[3][4] These application notes provide a detailed protocol for the Buchwald-Hartwig N-arylation of this compound.
Key N-arylation Methodologies
The primary methods for forming C-N bonds with aryl halides are the Buchwald-Hartwig amination and the Ullmann condensation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly versatile, tolerating a wide range of functional groups and generally proceeding under milder conditions than the Ullmann reaction.[3][5] The development of sophisticated phosphine ligands has enabled the efficient coupling of even challenging substrates like aryl chlorides.[5][6]
-
Ullmann Condensation: This is a copper-catalyzed reaction that typically requires high temperatures and polar solvents.[7] While it is a viable alternative, the harsh conditions can limit its applicability with sensitive substrates.[4][7]
Due to its broader utility and milder conditions, this document will focus on the Buchwald-Hartwig amination protocol.
Data Presentation: Buchwald-Hartwig Amination Parameters
The following table summarizes typical reaction parameters for the N-arylation of this compound with various aryl halides. Yields are highly dependent on the specific coupling partner and optimization of reaction conditions.
| Aryl Halide (Coupling Partner) | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aryl Bromide (electron-neutral) | Pd₂(dba)₃ (1.0 - 2.0) | XPhos (2.0 - 4.0) | NaOtBu (1.5) | Toluene | 100 - 110 | 12 - 24 | 80 - 95 |
| Aryl Chloride (electron-poor) | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 75 - 90 |
| Aryl Bromide (electron-rich) | Pd₂(dba)₃ (1.5) | SPhos (3.0) | LHMDS (1.5) | Toluene | 100 | 18 | 70 - 85 |
| Heteroaryl Chloride | Pd₂(dba)₃ (2.0) | BrettPhos (4.0) | K₂CO₃ (2.5) | Dioxane | 110 | 24 | 65 - 85 |
Experimental Protocol: Buchwald-Hartwig N-arylation
This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or oven-dried round-bottom flask with a reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel: An oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon. This is typically achieved by evacuating and backfilling the vessel three times.
-
Addition of Reagents: To the reaction vessel, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.5-2.0 equivalents).
-
Addition of Reactants: Add this compound (1.0 equivalent) and the aryl halide coupling partner (1.1-1.2 equivalents) to the vessel.
-
Addition of Solvent: Add the anhydrous solvent (e.g., Toluene or Dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (typically 12-24 hours).[8]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[8]
-
-
Purification: The crude product is then purified by flash column chromatography on silica gel to afford the desired N-arylated product.[8]
Visualizations
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Applications in Drug Discovery
The N-arylated products derived from this compound are of significant interest in drug discovery. The trifluoromethyl group is known to improve metabolic stability and cell permeability, which are desirable properties for drug candidates.[1] Many FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in modern medicinal chemistry.[9] The diarylamine scaffold is a common feature in molecules targeting a wide range of biological pathways, including kinases, which are often implicated in cancer and inflammatory diseases. The ability to readily synthesize a library of these compounds using the described protocol allows for extensive structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application of 3-Chloro-4-(trifluoromethyl)aniline in Dye Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(trifluoromethyl)aniline is a versatile chemical intermediate increasingly utilized in the synthesis of high-performance azo dyes. The presence of both a chlorine atom and a trifluoromethyl group on the aniline ring imparts unique and desirable properties to the resulting colorants. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the stability, lightfastness, and lipophilicity of the dye molecules. These characteristics make dyes derived from this intermediate particularly suitable for applications requiring high durability and specific color shades, such as in performance textiles, specialty polymers, and advanced materials.
This document provides detailed application notes on the significance of this compound in dye synthesis and comprehensive experimental protocols for the preparation of a representative monoazo dye.
Application Notes
The unique molecular architecture of this compound offers several advantages in dye manufacturing:
-
Enhanced Lightfastness: The strong electron-withdrawing nature of the trifluoromethyl group helps to stabilize the azo bond (–N=N–), which is the primary chromophore in these dyes. This stabilization reduces the susceptibility of the dye to degradation by UV light, resulting in significantly improved lightfastness.
-
Improved Thermal Stability: The presence of the trifluoromethyl group can increase the thermal stability of the resulting dye molecules, making them suitable for high-temperature dyeing processes and for coloring materials that are exposed to elevated temperatures.
-
Unique Color Shades: The electronic effects of the chloro and trifluoromethyl substituents influence the absorption spectrum of the dye, allowing for the creation of unique and brilliant color shades that may not be achievable with other intermediates.
-
Water Repellency: Dyes containing trifluoromethyl groups have been shown to impart improved water-repellent properties to fabrics without compromising other performance characteristics.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data for a representative azo dye synthesized from this compound and a common coupling component, 2-naphthol. This data is illustrative and may vary based on specific experimental conditions and purification methods.
Table 1: Synthesis and Spectroscopic Properties
| Property | Value |
| Product Name | (E)-1-((3-chloro-4-(trifluoromethyl)phenyl)diazenyl)naphthalen-2-ol |
| Molecular Formula | C₁₇H₁₀ClF₃N₂O |
| Molecular Weight | 362.73 g/mol |
| Typical Yield | 85-95% |
| Appearance | Red to dark red powder |
| λmax (in DMF) | ~490-520 nm |
Table 2: Fastness Properties on Polyester Fabric
| Fastness Test | Rating (Scale) |
| Light Fastness | 6-7 (1-8) |
| Wash Fastness | 4-5 (1-5) |
| Rubbing Fastness (Dry) | 4-5 (1-5) |
| Rubbing Fastness (Wet) | 4 (1-5) |
| Sublimation Fastness | 4-5 (1-5) |
Note: Fastness properties are highly dependent on the dyeing process, fabric type, and dye concentration.
Experimental Protocols
The synthesis of azo dyes from this compound is a two-stage process: diazotization of the aniline derivative, followed by an azo coupling reaction with a suitable coupling component.
Protocol 1: Diazotization of this compound
Materials:
-
This compound (1.96 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (3 mL)
-
Deionized Water (20 mL)
-
Sodium Nitrite (0.70 g, 0.01 mol)
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
250 mL Beaker
Procedure:
-
In a 250 mL beaker, add 1.96 g (0.01 mol) of this compound to a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water.
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring. Maintain this temperature throughout the diazotization process.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes. Ensure the temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.
-
Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete. The resulting 3-chloro-4-(trifluoromethyl)benzenediazonium chloride solution is highly reactive and should be used immediately in the next step.
Protocol 2: Azo Coupling with 2-Naphthol
Materials:
-
2-Naphthol (1.44 g, 0.01 mol)
-
10% Aqueous Sodium Hydroxide Solution (50 mL)
-
Cold diazonium salt solution from Protocol 1
-
Ice bath
-
Vigorous stirrer
-
400 mL Beaker
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with continuous, efficient stirring.
-
A colored precipitate of the azo dye will form immediately. Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure complete coupling.
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.
-
Dry the purified product in a vacuum oven at 60 °C.
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of a monoazo dye.
Structure-Property Relationship
Caption: Influence of substituents on dye properties.
References
Derivatisierung von 3-Chlor-4-(trifluormethyl)anilin für die medizinische Chemie: Applikationshinweise und Protokolle
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 3-Chlor-4-(trifluormethyl)anilin ist ein entscheidendes Ausgangsmaterial in der medizinischen Chemie, das aufgrund seiner einzigartigen elektronischen und sterischen Eigenschaften in der Synthese von potenten und selektiven Wirkstoffkandidaten breite Anwendung findet. Die strategische Positionierung des Chloratoms und der Trifluormethylgruppe am Phenylring beeinflusst maßgeblich die pharmakokinetischen und pharmakodynamischen Eigenschaften der resultierenden Moleküle. Die Trifluormethylgruppe erhöht die Lipophilie und die metabolische Stabilität, was zu einer verbesserten Bioverfügbarkeit und Wirksamkeit führen kann.[1] Diese Applikationshinweise bieten detaillierte Protokolle für die Derivatisierung von 3-Chlor-4-(trifluormethyl)anilin, insbesondere durch Harnstoffbildung, Acylierung und Sulfonylierung, und fassen die biologische Aktivität repräsentativer Derivate zusammen.
Schlüsselderivate und ihre biologische Aktivität
Die Derivatisierung des Amin-Funktionalität von 3-Chlor-4-(trifluormethyl)anilin ermöglicht die Synthese einer Vielzahl von bioaktiven Verbindungen. Insbesondere die Bildung von Harnstoffen hat sich als äußerst erfolgreich erwiesen und zur Entwicklung von mehreren zugelassenen Krebsmedikamenten geführt.
Multi-Kinase-Inhibitoren: Sorafenib und Regorafenib
Sorafenib und Regorafenib sind prominente Beispiele für Multi-Kinase-Inhibitoren, die das 3-Chlor-4-(trifluormethyl)anilin-Strukturelement enthalten.[2] Diese Medikamente hemmen eine Reihe von Kinasen, die an der Tumorzellproliferation und Angiogenese beteiligt sind, darunter RAF-Kinasen und vaskuläre endotheliale Wachstumsfaktor-Rezeptoren (VEGFR).[2][3]
Tabelle 1: Biologische Aktivität von Sorafenib und Regorafenib gegen ausgewählte Kinasen und lösliche Epoxidhydrolase (sEH).
| Verbindung | Ziel | IC50 (nM) |
| Sorafenib | c-RAF | 6 |
| VEGFR-2 | 90 | |
| sEH | 160 | |
| Regorafenib | c-RAF | 1.5 |
| VEGFR-2 | 4.2 | |
| sEH | 6.7 |
Quelle: Daten extrahiert aus "Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors"[2][4]
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die Synthese von Schlüsselintermediaten und die Derivatisierung von 3-Chlor-4-(trifluormethyl)anilin.
Protokoll 1: Synthese von 1-Chlor-4-isocyanato-2-(trifluormethyl)benzol
Dieses Isocyanat ist ein entscheidendes Reagenz für die Synthese von Harnstoff-Derivaten wie Sorafenib und Regorafenib.
Materialien:
-
3-Chlor-4-(trifluormethyl)anilin
-
Triphosgen
-
Toluol (trocken)
-
Rundkolben mit Rückflusskühler und Gaseinleitungsrohr
-
Magnetrührer mit Heizplatte
Durchführung:
-
In einem trockenen 250-ml-Rundkolben werden 10 g (51,1 mmol) 3-Chlor-4-(trifluormethyl)anilin in 100 ml trockenem Toluol gelöst.
-
Unter Rühren werden langsam 7,5 g (25,5 mmol) Triphosgen zu der Lösung gegeben.
-
Die Reaktionsmischung wird für 4 Stunden unter Rückfluss erhitzt, bis die Reaktion gemäß Dünnschichtchromatographie (DC) vollständig ist.
-
Nach dem Abkühlen wird die Reaktionsmischung unter reduziertem Druck eingeengt, um das Lösungsmittel zu entfernen.
-
Der Rückstand wird durch Vakuumdestillation gereinigt, um reines 1-Chlor-4-isocyanato-2-(trifluormethyl)benzol zu erhalten.
Protokoll 2: Synthese von Sorafenib (Harnstoffbildung)
Dieses Protokoll beschreibt die Kupplung des Isocyanats mit einem Amin zur Bildung der Harnstoff-Funktionalität in Sorafenib.[5][6]
Materialien:
-
4-(4-Aminophenoxy)-N-methylpicolinamid
-
Phenyl-(4-chlor-3-(trifluormethyl)phenyl)carbamat (alternativ zum Isocyanat)[5]
-
1,4-Diazabicyclo[2.2.2]octan (DABCO)
-
Acetonitril
-
Rundkolben mit Rückflusskühler
-
Magnetrührer mit Heizplatte
Durchführung:
-
In einem 100-ml-Rundkolben werden 2,7 mmol 4-(4-Aminophenoxy)-N-methylpicolinamid und 0,5 mmol DABCO in 6 ml Acetonitril gelöst.[6]
-
Zu dieser Lösung werden bei Raumtemperatur 3,25 mmol Phenyl-(4-chlor-3-(trifluormethyl)phenyl)carbamat gegeben.[6]
-
Die Reaktionsmischung wird für 1 Stunde bei 65 °C unter Rückfluss erhitzt.[6]
-
Nach Abschluss der Reaktion wird die Mischung abgekühlt und der ausgefallene Feststoff abfiltriert.
-
Der Rückstand wird mehrmals mit Hexan gewaschen, um 4-(3-(3-(4-Chlor-3-(trifluormethyl)phenyl)ureido)phenoxy)-N-methylpicolinamid (Sorafenib) als hellbraunen Feststoff zu erhalten.[6]
Protokoll 3: Allgemeine Vorschrift zur N-Acylierung
Dieses Protokoll kann für die Acylierung von 3-Chlor-4-(trifluormethyl)anilin mit verschiedenen Säurechloriden angepasst werden.
Materialien:
-
3-Chlor-4-(trifluormethyl)anilin
-
Aroylchlorid (z. B. Benzoylchlorid)
-
Pyridin oder Triethylamin (Base)
-
Dichlormethan (DCM) oder Tetrahydrofuran (THF) (trocken)
-
Rundkolben
-
Magnetrührer
-
Eisbad
Durchführung:
-
In einem trockenen 50-ml-Rundkolben werden 10 mmol 3-Chlor-4-(trifluormethyl)anilin in 20 ml trockenem DCM gelöst.
-
12 mmol Pyridin werden zu der Lösung gegeben und die Mischung wird in einem Eisbad auf 0 °C abgekühlt.
-
11 mmol des entsprechenden Aroylchlorids werden langsam zu der gerührten Lösung getropft.
-
Die Reaktionsmischung wird für 2-4 Stunden bei Raumtemperatur gerührt, bis die Umsetzung vollständig ist (DC-Kontrolle).
-
Die Reaktionsmischung wird mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und anschließend mit Sole gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Protokoll 4: Allgemeine Vorschrift zur N-Sulfonylierung
Dieses Protokoll beschreibt die Synthese von Sulfonamiden aus 3-Chlor-4-(trifluormethyl)anilin.
Materialien:
-
3-Chlor-4-(trifluormethyl)anilin
-
Sulfonylchlorid (z. B. p-Toluolsulfonylchlorid)
-
Pyridin (Base und Lösungsmittel)
-
Rundkolben
-
Magnetrührer
Durchführung:
-
In einem 50-ml-Rundkolben werden 10 mmol 3-Chlor-4-(trifluormethyl)anilin in 20 ml Pyridin gelöst.
-
Die Lösung wird auf 0 °C abgekühlt.
-
11 mmol des Sulfonylchlorids werden portionsweise unter Rühren zugegeben.
-
Die Reaktionsmischung wird über Nacht bei Raumtemperatur gerührt.
-
Die Mischung wird auf Eiswasser gegossen und mit konzentrierter Salzsäure angesäuert, um das überschüssige Pyridin zu neutralisieren.
-
Der ausgefallene Feststoff wird abfiltriert, mit kaltem Wasser gewaschen und an der Luft getrocknet.
-
Das Rohprodukt wird durch Umkristallisation aus Ethanol/Wasser gereinigt.
Visualisierungen
Allgemeiner Arbeitsablauf der Derivatisierung
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von 3-Chlor-4-(trifluormethyl)anilin.
Signalweg-Hemmung durch Sorafenib
Abbildung 2: Vereinfachter Signalweg, der durch Sorafenib gehemmt wird.
Logische Beziehung: Struktur-Wirkungs-Beziehung (SAR)
Abbildung 3: Struktur-Wirkungs-Beziehungen von 3-Chlor-4-(CF3)anilin-Derivaten.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
Application Notes and Protocols for the Reduction of 3-chloro-4-(trifluoromethyl)nitrobenzene to 2-chloro-4-(trifluoromethyl)aniline
Abstract
This document provides a detailed experimental procedure for the reduction of 3-chloro-4-(trifluoromethyl)nitrobenzene to the corresponding aniline, 2-chloro-4-(trifluoromethyl)aniline. This transformation is a critical step in the synthesis of various pharmaceuticals and agrochemicals. The presented protocol utilizes catalytic hydrogenation, a robust and widely employed method for the reduction of nitroarenes. This application note is intended for researchers, scientists, and drug development professionals, offering comprehensive methodologies, data presentation, and a visual representation of the experimental workflow.
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. The resulting anilines are versatile intermediates, serving as key building blocks in the preparation of a wide array of more complex molecules. Specifically, 2-chloro-4-(trifluoromethyl)aniline, the product of the reduction of 3-chloro-4-(trifluoromethyl)nitrobenzene, is an important intermediate in the synthesis of various active pharmaceutical ingredients and pesticides.
Several methods exist for the reduction of nitroarenes, including catalytic hydrogenation, metal-mediated reductions (e.g., using iron or tin in acidic media), and electrochemical methods.[1][2] For halogenated nitroaromatics, such as 3-chloro-4-(trifluoromethyl)nitrobenzene, a significant challenge is achieving high selectivity for the reduction of the nitro group while minimizing the undesired side reaction of hydrodehalogenation.[3] Catalytic hydrogenation using platinum-based catalysts has been shown to be effective in suppressing this dehalogenation.[3]
This application note details a standard laboratory protocol for the catalytic hydrogenation of 3-chloro-4-(trifluoromethyl)nitrobenzene using platinum on carbon (Pt/C) as the catalyst.
Experimental Protocols
Catalytic Hydrogenation of 3-chloro-4-(trifluoromethyl)nitrobenzene
This protocol describes a typical procedure for the reduction of 3-chloro-4-(trifluoromethyl)nitrobenzene to 2-chloro-4-(trifluoromethyl)aniline using catalytic hydrogenation.
Materials:
-
3-chloro-4-(trifluoromethyl)nitrobenzene
-
5% Platinum on carbon (Pt/C)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas (H₂)
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Nitrogen gas (N₂) or Argon gas (Ar)
-
Hydrogenation reactor (e.g., Parr hydrogenator)
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Magnetic stirrer and stir bar
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Filtration apparatus (e.g., Büchner funnel)
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Rotary evaporator
Procedure:
-
Reactor Setup: To a clean and dry hydrogenation reactor, add 3-chloro-4-(trifluoromethyl)nitrobenzene (1.0 equivalent) and a suitable solvent such as methanol or ethanol (approximately 10-20 volumes).
-
Inerting: Seal the reactor and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 5% Pt/C (1-3% w/w relative to the substrate).[3]
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Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi) and begin vigorous stirring. Heat the reaction to the target temperature (e.g., 50°C).[3]
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. The progress can also be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by carefully taking aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the platinum catalyst. Wash the filter cake with a small amount of the reaction solvent.
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Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-4-(trifluoromethyl)aniline.
-
Purification (if necessary): The crude product can be further purified by techniques such as flash column chromatography or distillation if required.
Safety Precautions:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded.
-
Platinum on carbon can be pyrophoric, especially after the reaction. The filter cake should not be allowed to dry and should be quenched carefully with water.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the reduction. The following table summarizes typical outcomes for the reduction of halogenated nitroaromatics using different catalytic systems.
| Catalyst System | Substrate | Key Reaction Parameters | Yield of Aniline | Selectivity (vs. Dehalogenation) | Reference |
| 5% Pt/C | Halogenated Nitroaromatics | H₂ (100 psi), 50°C, MeOH | High | High (minimized dehalogenation) | [3] |
| Pd/C | Halogenated Nitroaromatics | H₂ pressure and temperature vary | Variable | Can lead to higher rates of dehalogenation | [3] |
| Raney Nickel | Halogenated Nitroaromatics | H₂ (500 psi), 80°C, EtOH | Variable | Potential for dehalogenation | [3] |
| Fe/HCl | Aromatic Nitro Compounds | Reflux | Generally High | Good for many substrates | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the catalytic hydrogenation of 3-chloro-4-(trifluoromethyl)nitrobenzene.
Caption: Workflow for the catalytic reduction of 3-chloro-4-(trifluoromethyl)nitrobenzene.
Conclusion
The protocol detailed in this application note provides a reliable and effective method for the reduction of 3-chloro-4-(trifluoromethyl)nitrobenzene to 2-chloro-4-(trifluoromethyl)aniline using catalytic hydrogenation with Pt/C. This method is particularly advantageous due to its high selectivity in minimizing hydrodehalogenation, a common side reaction with halogenated nitroaromatics. The provided workflow and data serve as a valuable resource for researchers and professionals engaged in the synthesis of complex organic molecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-(trifluoromethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Chloro-4-(trifluoromethyl)aniline synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic routes: Route A (Nitration of 1-chloro-2-(trifluoromethyl)benzene followed by hydrogenation) and Route B (Amination of 3,4-dichlorobenzotrifluoride).
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield can stem from several factors depending on the synthetic route. Here’s a breakdown of potential causes and solutions:
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For both Route A and B:
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Impure Starting Materials: The purity of your initial reagents is critical. Impurities can interfere with the reaction and inhibit catalysts.[1] Always use reagents from a reliable source with specified purity.
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Improper Reaction Conditions: Temperature, pressure, and reaction time are crucial parameters. Deviations from optimal conditions can lead to incomplete reactions or the formation of side products.
-
-
For Route A (Hydrogenation Step):
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Catalyst Inactivity: The catalyst (e.g., Palladium on carbon - Pd/C) may be poisoned or fouled. Ensure your starting material and solvent are free from catalyst poisons like sulfur compounds.
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Insufficient Hydrogen Pressure: Inadequate hydrogen pressure can lead to an incomplete reduction. Ensure your system is properly sealed and the pressure is maintained within the optimal range.
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Poor Mixing: In a three-phase reaction (solid catalyst, liquid substrate, gaseous hydrogen), vigorous stirring is essential for efficient contact between reactants.
-
-
For Route B (Amination Step):
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Suboptimal Temperature and Pressure: Amination of aryl halides often requires high temperatures and pressures. Ensure your reaction setup can safely achieve and maintain the necessary conditions.
-
Choice of Solvent: The polarity of the solvent can significantly influence the reaction rate. N-methylpyrrolidone (NMP) is a common choice for such reactions.
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Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?
A2: Byproduct formation is a common challenge. Here are some of the most frequent impurities and strategies to mitigate them:
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Dehalogenation (Formation of 4-(trifluoromethyl)aniline): This is a common side reaction during the catalytic hydrogenation of halogenated nitroaromatics (Route A).
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Solution: Consider using a milder catalyst or optimizing reaction conditions. Lowering the temperature and hydrogen pressure can sometimes reduce the extent of dehalogenation.
-
-
Incomplete Reduction Products (azo, azoxy, and hydrazo compounds): If the hydrogenation in Route A is not complete, intermediates like nitroso and hydroxylamine compounds can react with each other to form colored impurities.
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Solution: Ensure complete conversion of the starting material by extending the reaction time, increasing hydrogen pressure, or checking catalyst activity.
-
-
Isomeric Impurities: In Route A, the initial nitration of 1-chloro-2-(trifluoromethyl)benzene can produce isomeric nitro compounds.
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Solution: Purify the nitrated intermediate by recrystallization before proceeding to the hydrogenation step. A mixed solvent system of a secondary alcohol and water can be effective.[2]
-
Q3: The final product is difficult to purify. What are the recommended purification methods?
A3: Purification of this compound can typically be achieved through the following methods:
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Recrystallization: This is a common and effective method for purifying the final product. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.
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Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification technique.
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Column Chromatography: For small-scale synthesis or to remove stubborn impurities, silica gel column chromatography can be employed.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most frequently cited industrial method involves a two-step process:
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Nitration of 1-chloro-2-(trifluoromethyl)benzene to yield 1-chloro-2-nitro-4-(trifluoromethyl)benzene.
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Catalytic Hydrogenation of the nitro intermediate to the desired aniline. This method is generally favored for its high conversion rates and selectivity.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Several hazards are associated with this synthesis:
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Nitration: The use of concentrated nitric and sulfuric acids is highly corrosive and the reaction can be exothermic. Appropriate personal protective equipment (PPE) is essential, and the reaction should be conducted in a well-ventilated fume hood with careful temperature control.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be carried out in a properly designed and vetted pressure reactor. Catalysts like Pd/C can be pyrophoric when dry and exposed to air.
-
Reagents and Products: Many of the chlorinated and trifluoromethylated aromatic compounds are toxic and should be handled with care.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using standard analytical techniques:
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Thin-Layer Chromatography (TLC): A quick and easy way to check for the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide more quantitative information on the reaction progress and the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion to the product.
Data Presentation
Table 1: Typical Yields for Key Reaction Steps (Analogous Reactions)
| Reaction Step | Starting Material | Product | Catalyst/Reagents | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| Nitration | p-chlorobenzotrifluoride | 4-chloro-3-nitro-trifluoromethyl toluene | 100% Nitric Acid, Heteropolyacid ionic liquid | 20 | N/A | 1 | 83 | [3] |
| Hydrogenation | 3-chloro-4-fluoronitrobenzene | 3-chloro-4-fluoroaniline | 1% Pt/C | 50-100 | 0.1-5 | 1-10 | >94 | [2] |
| Ammonolysis | 3,4,5-Trichlorobenzotrifluoride | 2,6-dichloro-4-trifluoromethyl-aniline | Ammonia water | 173 | 12.0 | 11 | 65-70 | [4] |
Note: The data presented is for analogous or closely related reactions and should be used as a general guideline. Actual yields may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration and Hydrogenation (Route A)
Step 1: Nitration of 1-Chloro-2-(trifluoromethyl)benzene
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.5 equivalents) to 0-5 °C in an ice-water bath.
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Slowly add concentrated nitric acid (1.1 equivalents) to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
Once the nitrating mixture is prepared, add 1-chloro-2-(trifluoromethyl)benzene (1.0 equivalent) dropwise, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry to obtain crude 1-chloro-2-nitro-4-(trifluoromethyl)benzene.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/water).
Step 2: Hydrogenation of 1-Chloro-2-nitro-4-(trifluoromethyl)benzene
-
In a pressure reactor, combine the purified 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 equivalent), a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of 10% Pd/C (e.g., 0.5-2 mol%).
-
Seal the reactor and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.5-1.0 MPa).
-
Heat the mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring.
-
Maintain the reaction for several hours, monitoring the hydrogen uptake.
-
Once the reaction is complete (as determined by TLC or HPLC), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization or vacuum distillation.
Mandatory Visualization
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Logic for Synthesis Issues.
References
- 1. nbinno.com [nbinno.com]
- 2. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 3. CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Chloro-4-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-chloro-4-(trifluoromethyl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
A1: The most common impurities are positional isomers formed during the nitration step of the synthesis.[1][2][3] Other potential impurities include by-products from incomplete reactions and side reactions such as dechlorination.[1] The presence of moisture can also affect the purity and color of the final product.[1]
Q2: How can I minimize the formation of positional isomers during nitration?
A2: Optimizing the reaction conditions during nitration is crucial. This includes controlling the reaction temperature, the rate of addition of the nitrating agent, and the ratio of acids in the nitrating mixture. Purification of the nitrated intermediate by recrystallization before proceeding to the reduction step can also help in isolating the desired isomer.[2]
Q3: What analytical techniques are best for identifying and quantifying impurities in my product?
A3: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for separating and quantifying isomers and other impurities. For structural elucidation of unknown impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.
Q4: My final product has a dark color. What is the likely cause and how can I fix it?
A4: A dark color in the final product can be due to the presence of oxidized impurities or residual starting materials. The amino group of anilines is susceptible to oxidation.[2] Ensuring a complete reduction of the nitro group and proper purification, for instance by recrystallization or column chromatography, can yield a purer, lighter-colored product. The presence of trace moisture can also contribute to color formation.[1]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete nitration or reduction reaction. - Formation of a high percentage of undesired isomers. - Loss of product during workup and purification. | - Monitor reaction progress using TLC or GC to ensure completion. - Optimize nitration conditions (temperature, reagent ratio) to favor the desired isomer. - Use a suitable solvent for extraction to minimize product loss. |
| Presence of Multiple Spots on TLC/Peaks in GC/HPLC | - Isomeric impurities from the nitration step. - Unreacted starting material. - By-products from side reactions (e.g., dechlorination). | - Purify the intermediate nitro compound by recrystallization to remove isomers before reduction. - Purify the final product using column chromatography or recrystallization. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities that inhibit crystallization. - Incorrect solvent system for recrystallization. | - Analyze the crude product to identify the main impurities. - Perform a solvent screen to find a suitable solvent or solvent mixture for recrystallization. |
| Inconsistent Reaction Results | - Variation in the quality of starting materials. - Presence of moisture in the reaction. - Inconsistent reaction conditions. | - Use starting materials of high purity. - Ensure all glassware and solvents are dry. - Carefully control reaction parameters such as temperature and stirring rate. |
Experimental Protocols
Synthesis of this compound via Nitration and Reduction
This protocol is a general representation and may require optimization based on laboratory conditions and available starting materials.
Step 1: Nitration of 2-Chloro-1-(trifluoromethyl)benzene
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.
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To this nitrating mixture, add 2-chloro-1-(trifluoromethyl)benzene dropwise over a period of 1-2 hours, ensuring the temperature does not exceed 15 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
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Pour the reaction mixture onto crushed ice and stir until the ice has melted.
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The crude product, primarily a mixture of nitro isomers, will precipitate. Filter the solid, wash with cold water until the washings are neutral, and dry.
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Purify the desired 2-chloro-4-nitro-1-(trifluoromethyl)benzene isomer by recrystallization from a suitable solvent (e.g., ethanol/water).
Step 2: Reduction of 2-Chloro-4-nitro-1-(trifluoromethyl)benzene
-
In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, suspend the purified 2-chloro-4-nitro-1-(trifluoromethyl)benzene in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder and a small amount of ammonium chloride in water, or perform catalytic hydrogenation using a catalyst like Pd/C under a hydrogen atmosphere.
-
If using iron, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the hot reaction mixture to remove the iron salts or catalyst.
-
If the reaction was performed in an acidic medium, neutralize the filtrate with a base (e.g., sodium carbonate solution) until a pH of 7-8 is reached.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the final product by vacuum distillation or recrystallization.
Visualizing Reaction Pathways
Below is a diagram illustrating the main synthesis pathway and the potential for side reactions.
Caption: Synthesis pathway of this compound showing potential side reactions.
References
Technical Support Center: Purification of 3-Chloro-4-(trifluoromethyl)aniline
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of crude 3-Chloro-4-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities typically originate from the synthesis process, which often involves the reduction of a nitro precursor. Potential impurities include:
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Unreacted Starting Materials: Such as the nitro precursor to this compound.[1][2]
-
Isomeric Impurities: Other chloro-(trifluoromethyl)aniline isomers that can be difficult to separate.[1][3]
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Reaction Byproducts: Intermediates from the reduction of the nitro group or products from side reactions like dehalogenation.[4]
-
Oxidation/Degradation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities.[1]
Q2: What purity and yield can be expected after purification?
A2: The achievable purity and yield depend on the chosen purification method and the quality of the crude material. With optimized protocols, high purity can be attained.
| Purification Method | Typical Purity | Typical Yield | Reference |
| Vacuum Distillation | > 99.0% | — | [3] |
| Rectification/Distillation | > 99.5% | 94-96% | [1] |
| Recrystallization | > 99.0% | — | [5] (for hydrochloride salt) |
| Column Chromatography | > 98.0% | — | [6] (as a polishing step) |
Q3: How can I confirm the purity of the final product?
A3: Purity should be assessed using a combination of analytical techniques. A sharp melting point corresponding to the literature value (35-37 °C) is a good indicator of purity. Chromatographic and spectroscopic methods provide more detailed analysis.
| Analytical Technique | Principle | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7] | Versatile for a wide range of non-volatile compounds; high sensitivity with MS detection.[7] |
| Gas Chromatography (GC/GC-MS) | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[7] | Excellent separation for volatile compounds; provides structural information with MS.[7] |
| Melting Point Analysis | A pure compound has a sharp, defined melting point range. | Quick and simple indicator of purity; impurities broaden and depress the melting point.[2] |
Troubleshooting Guides
Issue 1: The crude product is dark brown or discolored.
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Possible Cause: This is often due to aerial oxidation of the aniline or the presence of colored byproducts from the synthesis stage.[1]
-
Solution: Activated carbon treatment is an effective method for removing colored impurities.[1][8] Dissolve the crude product in a suitable hot solvent (e.g., ethanol or toluene), add 1-5% activated carbon by weight, stir for 15-30 minutes, and perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[1][2]
Issue 2: Purity remains low after a single purification step.
-
Possible Cause: The chosen method may be insufficient to remove all impurities, especially isomers or compounds with similar physical properties.[1]
-
Solution: A multi-step purification approach is recommended.[1] For example, an initial acid-base extraction can remove acidic or basic impurities, followed by a primary purification method like vacuum distillation or recrystallization.[1] For particularly difficult separations, silica gel column chromatography can be employed as a final polishing step.[1][6]
Issue 3: The compound "oiled out" instead of forming crystals during recrystallization.
-
Possible Cause: "Oiling out" occurs when the compound separates from the solution as a liquid. This can happen if the solution is too concentrated or cools too quickly, or if the boiling point of the solvent is higher than the melting point of the solute.[2]
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add more of the primary solvent to reduce saturation.[2]
-
Allow the solution to cool much more slowly to encourage proper crystal lattice formation. Insulating the flask can help.[2]
-
If the issue persists, consider a different solvent or solvent system with a lower boiling point.[2]
-
Issue 4: The product solidifies in the condenser during vacuum distillation.
-
Possible Cause: this compound has a melting point of 35-37 °C, which can cause it to solidify if the condenser is too cold.[1]
-
Solution:
-
Jacketed Condenser: Use a condenser with a jacket and circulate warm water (around 40-45 °C) through it instead of cold water.[1]
-
Air Condenser: For small-scale distillations, a simple air condenser (a straight tube without a cooling jacket) may be sufficient.[1]
-
Heat Gun: If a blockage occurs, gently warm the outside of the condenser with a heat gun to melt the solidified product. Use extreme caution and disconnect the vacuum first.[1]
-
Issue 5: Tailing is observed during silica gel column chromatography.
-
Possible Cause: The basic nature of the aniline's amino group can interact strongly with the acidic silica gel, leading to poor peak shape (tailing).[6]
-
Solution: Add a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA), to the eluent system.[6][9] This will neutralize the acidic sites on the silica gel and improve the peak shape.
Purification Troubleshooting Workflow
Caption: Troubleshooting workflow for low purity of this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol uses a mixed solvent system, such as ethanol/water, which is often effective for substituted anilines.[2]
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Solvent Selection: In a test tube, determine the appropriate solvent system. The ideal solvent should dissolve the crude product when hot but have low solubility when cold.[2] Good starting points are ethanol/water, isopropanol/water, or toluene/hexane systems.[2][10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot primary solvent (e.g., ethanol) to completely dissolve the solid with heating and stirring.[2]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount (1-5% by weight) of activated carbon. Reheat the mixture to boiling for a few minutes.[2]
-
Hot Filtration: If carbon was added or insoluble impurities are present, perform a hot gravity filtration into a pre-heated flask to remove them. This step must be done quickly to prevent premature crystallization.[2]
-
Crystallization: Reheat the filtrate to ensure complete dissolution. Slowly add the hot anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a few more drops of the hot primary solvent (e.g., ethanol) to redissolve the precipitate and obtain a clear solution.[2]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, place the flask in an ice bath once crystal formation is well underway.[2]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold solvent mixture to remove residual soluble impurities.[2]
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (35-37 °C) to remove all residual solvent.[2]
Protocol 2: Purification by Vacuum Distillation
This method is effective for separating the product from non-volatile impurities and those with significantly different boiling points.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a short path distillation head if possible to minimize product loss.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Evacuation: Close the system and begin to slowly apply vacuum. A gradual reduction in pressure helps to avoid bumping.
-
Heating: Begin heating the distillation flask using a heating mantle. Stir the contents to ensure smooth boiling.
-
Condenser Temperature: Circulate warm water (40-45 °C) through the condenser to prevent the product from solidifying.[1]
-
Fraction Collection: Collect any low-boiling impurities first. Once the temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the pure this compound.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 3: Purification by Silica Gel Column Chromatography
This technique is ideal for removing impurities with similar polarities.
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point is a hexane/ethyl acetate mixture (e.g., 9:1).[6] The ideal system should give the product an Rf value of 0.2-0.4.[6] To prevent peak tailing, add 0.1-1% triethylamine (TEA) to the eluent.[6][9]
-
Column Packing (Wet Slurry Method): Place a plug of cotton or glass wool at the bottom of a chromatography column, followed by a thin layer of sand.[6][11] Prepare a slurry of silica gel in the mobile phase and pour it into the column, tapping gently to ensure even packing without air bubbles.[6][11] Add another thin layer of sand on top of the silica bed.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed with a pipette. Alternatively, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[9]
-
Elution: Begin adding the mobile phase to the top of the column. Apply positive pressure (flash chromatography) to maintain a steady flow rate.[9]
-
Fraction Collection: Collect fractions systematically in test tubes or vials.[9]
-
Analysis: Monitor the collected fractions by TLC, visualizing the spots under a UV lamp.[6]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.[6][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organicintermediate.com [organicintermediate.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Overcoming Poor Reactivity of 3-Chloro-4-(trifluoromethyl)aniline in Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling reactions of 3-Chloro-4-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor reactivity in coupling reactions?
The primary reason for the low reactivity of this compound lies in its electronic properties. The molecule contains two strong electron-withdrawing groups (EWGs): a trifluoromethyl group (-CF3) and a chlorine atom (-Cl).[1][2] These groups significantly decrease the electron density of the aromatic ring and, crucially, reduce the nucleophilicity of the aniline nitrogen atom through inductive and resonance effects.[1] This diminished nucleophilicity makes the amine less reactive towards electrophilic partners in common coupling reactions, leading to sluggish or incomplete conversions under standard conditions.[1]
Q2: My Buchwald-Hartwig amination with this compound is failing or giving very low yields. What can I do to improve it?
This is a common issue when working with electron-deficient anilines. Standard palladium-phosphine catalyst systems may not be effective.[1] To enhance the reaction outcome, consider the following troubleshooting steps:
-
Employ Modern Ligands: Switch to bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands are designed to facilitate the critical oxidative addition and reductive elimination steps of the catalytic cycle, even with challenging substrates.[1][3]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes can offer superior stability and catalytic activity, particularly for difficult couplings.[1]
-
Use a Strong, Non-Nucleophilic Base: A strong base is often essential for the deprotonation of the weakly acidic N-H bond of the aniline. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are frequently the bases of choice.[1][3]
-
Utilize a Well-Defined Precatalyst: Using a stable, well-defined palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) can lead to more reproducible results and higher yields compared to generating the active catalyst in situ.[1]
-
Ensure an Inert Atmosphere: Rigorous exclusion of oxygen is critical as it can deactivate the palladium catalyst. Employ techniques such as freeze-pump-thaw degassing or working in a glovebox.[1]
Q3: I am struggling with the Suzuki coupling of this compound. What are the key parameters to optimize?
The Suzuki-Miyaura coupling of aryl chlorides like this compound can be challenging due to the strength of the C-Cl bond.[4] Here are key optimization parameters:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. Systems based on bulky, electron-rich phosphine ligands like SPhos are often effective for activating the C-Cl bond.[4] Pre-formed palladium precatalysts can also improve reproducibility.
-
Base Selection: For aryl chlorides, stronger bases are typically required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[4]
-
Solvent System: A mixture of an organic solvent and water is common, for example, 1,4-dioxane/water or toluene/water.[4][5][6] The presence of water can be crucial for the efficiency of the transmetalation step.
-
Reaction Temperature: Higher temperatures (typically in the range of 100-120 °C) are often necessary to promote the oxidative addition of the aryl chloride to the palladium catalyst.[4][5]
-
Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining a strictly inert atmosphere is essential to prevent catalyst deactivation.[4][5]
Q4: Can I use this compound in a Heck reaction? What conditions should I start with?
Yes, the Heck reaction can be performed with aryl chlorides, though it often requires more forcing conditions than with bromides or iodides. For this compound, consider the following starting points:
-
Catalyst: Palladium acetate (Pd(OAc)₂) is a common precursor.[7] The use of phosphine ligands can facilitate the reaction.[8]
-
Base: A hindered amine base, such as triethylamine or diisopropylethylamine, is typically used.[8]
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are often employed.
-
Temperature: Elevated temperatures are generally required.
Troubleshooting Guides
Buchwald-Hartwig Amination Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Low Conversion | Ineffective catalyst system | Use a modern, bulky electron-rich ligand (e.g., XPhos, RuPhos).[1][3] Consider using a well-defined palladium precatalyst.[1] |
| Insufficiently strong base | Switch to a stronger, non-nucleophilic base such as NaOtBu or KOtBu.[1][3] | |
| Catalyst deactivation | Ensure a strictly inert atmosphere using a glovebox or Schlenk techniques.[1] | |
| Low reaction temperature | Increase the reaction temperature, typically in the range of 100-120 °C.[3] | |
| Formation of Side Products | Catalyst poisoning | Use a precatalyst to ensure consistent generation of the active species.[1] |
Suzuki Coupling Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Low Conversion | Poor activation of the C-Cl bond | Use a catalyst system known for activating aryl chlorides (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos).[4] Increase the reaction temperature to 100-120 °C.[4] |
| Ineffective base | Use a stronger base such as K₃PO₄ or Cs₂CO₃.[4] | |
| Decomposition of boronic acid | Monitor the reaction closely and stop it once the starting material is consumed.[4] Consider using a slight excess of the boronic acid (1.2-1.5 equivalents).[4] | |
| Homocoupling of Boronic Acid | Suboptimal reaction conditions | Use a slight excess of the boronic acid (1.2-1.5 equivalents) rather than a large excess.[4] |
| Protodeborylation | Presence of excess water | Ensure anhydrous conditions for the base and solvent if water is not part of the solvent system.[4] |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Biarylphosphine Ligand (e.g., XPhos) (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the XPhos ligand, and NaOtBu to a dry Schlenk flask equipped with a stir bar.
-
Reagent Addition: Add the this compound and the amine to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)
-
Palladium source (e.g., Pd₂(dba)₃) (1-3 mol%)
-
Phosphine ligand (e.g., SPhos) (2-6 mol%)
-
Base (e.g., K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[4]
-
Catalyst Addition: In a separate vial, pre-mix the palladium source and the phosphine ligand and add this mixture to the Schlenk flask.[4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.[4]
-
Solvent Addition: Add the degassed solvent via syringe.[4]
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[4]
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
Preventing oxidation of 3-Chloro-4-(trifluoromethyl)aniline during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3-Chloro-4-(trifluoromethyl)aniline during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Troubleshooting Guide: Common Issues During Storage
| Issue | Potential Cause | Recommended Solution |
| Discoloration (Yellowing to Browning) | Oxidation due to exposure to air (oxygen) and/or light.[1] | Store the compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8°C) is recommended.[1] |
| Inconsistent Reaction Yields | Use of partially degraded starting material. Oxidation byproducts can interfere with chemical reactions. | Before use, assess the purity of the stored aniline using analytical techniques like HPLC. If significant degradation is detected, consider purifying the material by recrystallization or column chromatography. For future prevention, convert the aniline to its more stable hydrochloride salt for long-term storage. |
| Formation of Insoluble Particulates | Polymerization or formation of complex oxidation products. | Filter the solution before use. To prevent this, store the compound under the recommended inert and cool conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize oxidation, this compound should be stored in a cool, dry, and dark place.[1] It is highly recommended to store it in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect it from air and moisture.[2] For extended periods, storage in a refrigerator at 2-8°C is advisable.[1]
Q2: My this compound has turned a brownish color. Can I still use it?
A2: The discoloration indicates that oxidation has occurred, leading to the formation of impurities.[1] While it might be usable for some applications where high purity is not critical, it is strongly recommended to assess its purity via HPLC before use in sensitive experiments. The presence of impurities can lead to lower yields, unexpected side products, and difficulties in purification. For high-purity applications, purification of the discolored material or using a fresh, unoxidized lot is recommended.
Q3: How can I improve the long-term stability of this compound?
A3: A highly effective method to enhance long-term stability and prevent oxidation is to convert the free base form of this compound to its hydrochloride salt. The salt form is significantly more resistant to oxidation. This is a common strategy for improving the shelf-life of aromatic amines.
Q4: What substances are incompatible with this compound?
A4: Avoid storing this compound with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these can cause degradation.[2]
Q5: Are there any chemical stabilizers I can add to prevent oxidation?
Quantitative Data Summary
While specific public long-term stability data for this compound is limited, the following tables illustrate the expected data presentation from a properly conducted stability study based on ICH guidelines. These tables are representative and intended to guide users in setting up their own stability programs.
Table 1: Illustrative Long-Term Stability Data for this compound
Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH, Protected from Light
| Time Point (Months) | Purity (%) (Illustrative) | Appearance (Illustrative) |
| 0 | 99.8 | White Crystalline Solid |
| 3 | 99.7 | White Crystalline Solid |
| 6 | 99.5 | Off-white Crystalline Solid |
| 9 | 99.2 | Pale Yellow Solid |
| 12 | 98.9 | Pale Yellow Solid |
| 24 | 97.5 | Yellowish-Brown Solid |
Table 2: Illustrative Accelerated Stability Data for this compound
Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH, Protected from Light
| Time Point (Months) | Purity (%) (Illustrative) | Appearance (Illustrative) |
| 0 | 99.8 | White Crystalline Solid |
| 1 | 99.1 | Pale Yellow Solid |
| 2 | 98.2 | Yellow Solid |
| 3 | 97.0 | Yellowish-Brown Solid |
| 6 | 94.5 | Brown Solid |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid compound and the stock solution at 70°C.
-
Photostability: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.[5]
3. Sample Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method. A C18 reversed-phase column is typically suitable.[2]
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.
-
Identify and quantify any significant degradation products.
Protocol 2: Preparation of this compound Hydrochloride for Enhanced Stability
This protocol describes the conversion of the free base to its more stable hydrochloride salt.
1. Dissolution:
-
In a suitable reaction vessel, dissolve 10 g of this compound in 100 mL of a suitable organic solvent such as ethanol or isopropanol. Stir at room temperature until fully dissolved.
2. Acidification:
-
While stirring, bubble anhydrous hydrogen chloride (HCl) gas through the solution. Alternatively, add a stoichiometric amount of concentrated hydrochloric acid dropwise.
-
Monitor the pH of the solution, aiming for a pH of approximately 1-2.
3. Precipitation and Isolation:
-
The hydrochloride salt will precipitate out of the solution as a solid.
-
Continue stirring for 30 minutes after the addition of HCl is complete to ensure full conversion.
-
Collect the solid precipitate by vacuum filtration.
4. Washing and Drying:
-
Wash the collected solid with a small amount of cold solvent (the same solvent used for dissolution) to remove any unreacted starting material or excess HCl.
-
Dry the white to off-white solid product under vacuum at a low temperature (e.g., 40-50°C) to a constant weight.
5. Storage:
-
Store the resulting this compound hydrochloride in a tightly sealed container in a cool, dry place.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 4. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Efficient Synthesis of 3-Chloro-4-(trifluoromethyl)aniline Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the efficient synthesis of 3-Chloro-4-(trifluoromethyl)aniline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing the C-N bond in this compound derivatives?
A1: The most prevalent and effective method for forming the C-N bond in these types of molecules is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction is highly versatile for creating carbon-nitrogen bonds.[2][3] Key components of the catalytic system include a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOtBu, K₃PO₄).[1][4] The choice of ligand is crucial when coupling aryl chlorides, which are known to be challenging substrates.[1]
Q2: I am experiencing low yield in my Buchwald-Hartwig amination. What are the likely causes and how can I improve it?
A2: Low yields in Buchwald-Hartwig aminations can stem from several factors. First, ensure your catalyst is active and not poisoned. Use fresh catalyst and high-purity, anhydrous solvents and reagents, as impurities like sulfur compounds can deactivate the catalyst.[5] The choice of base and ligand is also critical; for challenging aryl chlorides, a strong base like sodium tert-butoxide and a sterically hindered ligand are often necessary.[1][6] Finally, reaction temperature and time may need optimization. Monitor the reaction's progress using TLC or GC-MS to determine the optimal endpoint.[1]
Q3: What are common side reactions observed during the synthesis of halogenated aniline derivatives?
A3: A primary side reaction to be aware of is dehalogenation, where the chlorine atom on the aromatic ring is replaced by a hydrogen atom.[5] This is particularly common in catalytic hydrogenation processes but can also occur in cross-coupling reactions. To minimize this, you can try using a more selective catalyst, lowering the reaction temperature and pressure, or reducing the reaction time.[5] Another potential issue is the formation of homocoupling products, where the starting materials react with themselves.[5]
Q4: Can I use an ammonia equivalent for the synthesis of primary anilines via Buchwald-Hartwig amination?
A4: Yes, using an ammonia equivalent is a common strategy to avoid the challenges of using gaseous ammonia and to prevent the formation of diarylamine side products.[7] Reagents like benzophenone imine or lithium bis(trimethylsilyl)amide can serve as effective ammonia surrogates.[7][8] More recently, the direct use of ammonium salts, such as ammonium sulfate, has been shown to be effective for the amination of aryl chlorides and bromides.[7][8]
Q5: How do the electronic properties of the trifluoromethyl group affect the reaction?
A5: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group.[9] This property significantly influences the reactivity of the aromatic ring, making it more electron-deficient. In the context of Buchwald-Hartwig amination, this can affect the rate of oxidative addition of the aryl chloride to the palladium catalyst. The -CF₃ group is also valued for its ability to enhance the metabolic stability and lipophilicity of the final molecule, which are desirable properties in pharmaceutical compounds.[9]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or poisoned catalyst.[5] 2. Incorrect choice of ligand or base.[1] 3. Reaction conditions (temperature, time) are not optimal. 4. Poor quality of reagents or solvents (e.g., presence of water or oxygen). | 1. Use a fresh catalyst and ensure all reagents and solvents are pure and anhydrous.[5] 2. For aryl chlorides, screen bulky, electron-rich ligands (e.g., XPhos, RuPhos) and strong bases (e.g., NaOtBu, LHMDS).[1][10] 3. Incrementally increase the reaction temperature and monitor progress by TLC/GC-MS.[5] 4. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen).[6] |
| Significant Byproduct Formation (e.g., Dehalogenation) | 1. Reaction temperature is too high or reaction time is too long.[5] 2. Catalyst system is not selective enough. | 1. Lower the reaction temperature and monitor carefully to stop the reaction upon completion of the main transformation.[5] 2. Screen different ligands or use a catalyst modifier to improve selectivity.[5] |
| Formation of Diarylamine or Triarylamine | 1. Occurs when using ammonia directly or with primary amines where multiple arylations are possible.[7] | 1. Use an ammonia surrogate like benzophenone imine or an ammonium salt to favor the formation of the primary aniline.[7][8] 2. Adjust the stoichiometry of the amine coupling partner. |
| Product Loss During Workup | 1. Inefficient extraction from the aqueous phase.[5] 2. Product is volatile or thermally unstable. 3. Suboptimal purification conditions (e.g., column chromatography). | 1. Adjust the pH of the aqueous layer to ensure the aniline derivative is in its free base form for efficient extraction into an organic solvent.[5] 2. Use caution during solvent removal under reduced pressure; avoid excessive heat. 3. Optimize the solvent system for flash column chromatography to ensure good separation. |
Catalyst Performance Data
The following table summarizes representative conditions for the Buchwald-Hartwig amination of various chloro-substituted anilines, providing a baseline for catalyst and condition selection.
| 3-Chloroaniline Derivative | Amine Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Chloro-4-fluoroaniline | n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | 85[1] |
| 3-Chloro-5-(trifluoromethyl)aniline | Aniline | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 78[1] |
| 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ (0.25) | L1* (0.5) | KOtBu (1.5) | Toluene | RT | 1 | >95[11] |
| Aryl Chloride | Ammonia (from (NH₄)₂SO₄) | Pd[P(o-tol)₃]₂ (0.2-1.0) | CyPF-tBu (0.2-1.0) | NaOtBu (4.5) | 1,4-Dioxane | 100 | 12 | 70-90[7] |
*L1 refers to a specific phosphine ligand described in the cited literature.
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
1. Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).[6]
-
Seal the tube, and then evacuate and backfill with an inert gas (e.g., Argon) three times.[6]
2. Addition of Reagents:
-
Under the inert atmosphere, add the base (e.g., sodium tert-butoxide, 1.5 equivalents), the this compound precursor (1.0 equivalent), and the amine coupling partner (1.1-1.2 equivalents).[6]
-
Add anhydrous solvent (e.g., toluene or dioxane) via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl chloride.[1][6]
3. Reaction Conditions:
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 2-24 hours).[6]
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired derivative.[6]
Visualizations
Caption: A typical experimental workflow for catalyst screening and optimization.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling with 3-Chloro-4-(trifluoromethyl)aniline
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 3-Chloro-4-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this challenging transformation. The electron-withdrawing nature of the trifluoromethyl group and the inherent stability of the C-Cl bond make this substrate particularly demanding, often requiring carefully optimized conditions to achieve high yields.
This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate your success.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction shows little to no formation of the desired biaryl product. What are the likely causes and how can I fix it?
-
Answer: Low or no conversion is a common hurdle. The primary culprits are often related to the catalyst system, reaction conditions, or the integrity of your reagents. Here’s a systematic approach to troubleshooting:
-
Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated.
-
Solution: Use a fresh batch of the palladium precursor and ligand. Consider employing a pre-catalyst, which is a stable complex that readily forms the active catalytic species. Ensure your phosphine ligands have not been oxidized by handling them under an inert atmosphere.[1]
-
-
Insufficiently Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Inappropriate Base: For challenging aryl chlorides, a weak base may not be sufficient to facilitate the transmetalation step.
-
Low Reaction Temperature: The activation of the strong C-Cl bond in this compound requires significant thermal energy.
-
Solution: Increase the reaction temperature, typically to the range of 100-120 °C.[1]
-
-
Poor Substrate Quality: Impurities in your starting materials can interfere with the reaction.
-
Solution: Check the purity of your this compound and the boronic acid coupling partner. Purify if necessary.
-
-
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction is messy, with multiple spots on the TLC plate. What are these side products and how can I minimize them?
-
Answer: The formation of side products often points to competing reaction pathways. The most common culprits are homocoupling of the boronic acid and protodeborylation.
-
Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two molecules of your boronic acid.
-
Protodeborylation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the best catalyst system for the Suzuki coupling of this compound?
-
Answer: Due to the electron-deficient nature of the substrate, a highly active catalyst system is required. This typically involves a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand. Ligands such as SPhos, XPhos, and RuPhos are excellent choices as they promote the challenging oxidative addition step and stabilize the palladium catalyst.[1][2]
-
-
Question: How do I choose the right solvent for this reaction?
-
Question: Is it necessary to use a glovebox for setting up this reaction?
-
Question: My boronic acid is not very stable. Are there any alternatives?
Data Presentation
The following table summarizes representative conditions for the Suzuki coupling of this compound with phenylboronic acid. These conditions can serve as a starting point for optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 18 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF | 120 | 24 | <10 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (3) | Toluene/H₂O | 100 | 24 | 25 |
Note: The yields presented are representative and may vary based on the specific reaction scale and purity of reagents.
Experimental Protocols
Representative Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol describes a general method and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)[1]
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)[1]
-
Base (e.g., K₃PO₄, 2-3 equiv)[1]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)[1]
Equipment:
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.[1][2]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1][2]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically between 100-120 °C) and stir vigorously.[1]
-
Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
The following diagrams illustrate key aspects of the Suzuki coupling reaction.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Caption: Troubleshooting workflow for low product yield.
References
Troubleshooting guide for Buchwald-Hartwig amination of 3-Chloro-4-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 3-Chloro-4-(trifluoromethyl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound, an electron-deficient and sterically hindered substrate.
Issue 1: Low or No Conversion of Starting Material
Possible Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst.
-
Solution: Ensure anaerobic conditions are strictly maintained throughout the setup and reaction.[1] Use freshly opened, high-purity reagents and solvents. Consider using a pre-activated catalyst or a more easily activated precatalyst.
-
-
Inappropriate Ligand Choice: The ligand may not be suitable for the electron-deficient aryl chloride.
-
Insufficiently Strong Base: The base may not be strong enough to deprotonate the amine or the palladium-amine complex.
-
Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy for the oxidative addition of the aryl chloride.
-
Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[2] Monitor for potential side reactions or decomposition at higher temperatures.
-
Issue 2: Formation of Side Products
Possible Side Reactions and Mitigation Strategies:
-
Hydrodehalogenation: The aryl chloride is reduced to the corresponding arene, removing the chlorine atom.
-
Cause: This can be promoted by moisture or certain catalyst/ligand combinations.
-
Solution: Ensure all reagents and solvents are anhydrous. The choice of ligand can also influence the extent of this side reaction.
-
-
Homocoupling of the Amine: Two molecules of the amine coupling partner react to form a hydrazine derivative.
-
Cause: This can occur at high temperatures or with certain catalyst systems.
-
Solution: Lowering the reaction temperature or screening different ligands may reduce this side product.
-
-
Decomposition of Starting Material or Product: The trifluoromethyl group can be sensitive to certain reaction conditions.
-
Solution: If decomposition is observed, consider using a milder base or lowering the reaction temperature. Monitor the reaction progress closely to avoid prolonged heating after completion.
-
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of this compound challenging?
A1: This substrate presents two main challenges: the relative inertness of the C-Cl bond compared to C-Br or C-I bonds, and the electron-withdrawing nature of the trifluoromethyl group, which can affect the electronics of the palladium catalyst.[2]
Q2: What is the best catalyst and ligand combination to start with for this reaction?
A2: A good starting point would be a palladium precatalyst such as Pd₂(dba)₃ or a preformed palladium-ligand complex, paired with a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos.[2]
Q3: Which base should I choose?
A3: For robust reactions, a strong base like NaOtBu is often effective.[2] If your amine or other functional groups are sensitive to strong bases, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be used, although this may require optimization of other reaction parameters.[2]
Q4: What solvent is recommended?
A4: Anhydrous, aprotic solvents like toluene or dioxane are commonly used for this reaction.[3] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3]
Data Presentation
The following tables provide representative reaction conditions for the Buchwald-Hartwig amination of chloro-substituted anilines. Note that optimal conditions for this compound may vary depending on the specific amine coupling partner.
Table 1: Amination of Chloro-Substituted Anilines with Primary Amines
| 3-Chloroaniline Derivative | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloro-4-fluoroaniline | n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | 85 | [2] |
| 3-Chloro-5-(trifluoromethyl)aniline | Aniline | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 78 | [2] |
Table 2: Amination of Chloro-Substituted Anilines with Secondary Amines
| 3-Chloroaniline Derivative | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloroaniline | Morpholine | Pd(OAc)₂ (2.0) | XPhos (4.0) | NaOtBu (2.0) | Toluene | 100 | 16 | 92 | |
| 3-Chloro-4-methylaniline | Piperidine | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | LHMDS (2.2) | Dioxane | 100 | 12 | 88 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound:
This protocol is a starting point and may require optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous toluene or dioxane (to achieve a concentration of 0.1-0.5 M)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to the Schlenk tube.
-
Reagent Addition: Add this compound and the amine to the Schlenk tube.
-
Solvent Addition: Seal the Schlenk tube, and if not in a glovebox, evacuate and backfill with an inert gas three times. Add the anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[3]
Visualizations
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Caption: Troubleshooting flowchart for low or no conversion in the Buchwald-Hartwig amination.
References
Technical Support Center: Purification of 3-Chloro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of 3-Chloro-4-(trifluoromethyl)aniline.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to provide direct solutions for challenges you may face during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Discoloration of the Product (Yellow to Brown Hue) | Oxidation of the aniline functional group due to exposure to air and light. | 1. Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. 2. Inert Atmosphere: Handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation. |
| Low Purity After Recrystallization | 1. Inappropriate Solvent System: The chosen solvent may not effectively differentiate between the product and impurities at varying temperatures. 2. Presence of Isomeric Impurities: Positional isomers can be challenging to remove by simple recrystallization due to similar solubility profiles. | 1. Solvent Screening: Experiment with different solvent systems. A mixed solvent system (e.g., ethanol/water) often provides better separation. 2. Multi-Step Purification: Combine recrystallization with another technique, such as column chromatography or vacuum distillation, for more effective removal of persistent impurities. |
| "Oiling Out" During Recrystallization | The compound is separating from the solution as a liquid instead of forming solid crystals. This can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated. | 1. Reheat and Dilute: Reheat the solution and add more of the primary solvent to reduce saturation. 2. Slow Cooling: Ensure the solution cools down slowly to encourage crystal formation over oiling. Insulating the flask can help. 3. Change Solvent: Consider using a solvent with a lower boiling point. |
| No Crystal Formation After Cooling | The solution is not sufficiently saturated to induce crystallization. | 1. Induce Crystallization: Scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites. 2. Seed Crystals: Add a small crystal of pure this compound to initiate crystallization. 3. Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again. |
| Product Solidifies in Condenser During Distillation | The melting point of this compound is relatively low, and it can solidify in a cold condenser. | 1. Use a Warm Water Jacketed Condenser: Circulate warm water through the condenser to keep the temperature above the melting point of the compound. 2. Air Condenser: For small-scale distillations, an air condenser may be sufficient to prevent solidification. 3. Gentle Heating: If a blockage occurs, gently warm the outside of the condenser with a heat gun to melt the solid (disconnect the vacuum first). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities typically originate from the synthetic process and can include:
-
Unreacted Starting Materials: Such as 3-chloro-4-(trifluoromethyl)nitrobenzene.
-
Positional Isomers: Other isomers of chloro-(trifluoromethyl)aniline formed during synthesis.[1]
-
Dechlorination Byproducts: Compounds where the chlorine atom has been removed.[1]
-
Byproducts of Nitro Reduction: Incomplete reduction of the nitro group can lead to intermediates like nitroso and azoxy compounds.
-
Moisture: Water can be present from the workup or absorbed from the atmosphere.[1]
Q2: Which purification method is most effective for achieving high purity?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities and for obtaining a highly crystalline final product.
-
Vacuum Distillation is suitable for removing non-volatile impurities and can be very effective for large-scale purification. A purity of over 99.5% can often be achieved with this method.[2]
-
Column Chromatography offers the best separation for removing closely related impurities like positional isomers, but it is often more suitable for smaller-scale purifications.
Q3: How can I assess the purity of my final product?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative data on the purity and the presence of non-volatile impurities. A purity of ≥99.5% is often required for pharmaceutical applications.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and byproducts.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can be used to identify and quantify impurities if they are present in sufficient concentration.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and lower the melting point.
Quantitative Data on Purification
The following table summarizes the expected purity levels after different purification techniques.
| Purification Method | Solvent/Conditions | Initial Purity (Typical) | Final Purity (Achievable) | Reference |
| Recrystallization | Ethanol/Water | ~95% | >99% | [5] |
| Recrystallization | Isopropanol | ~95% | >99% | [5] |
| Vacuum Distillation | N/A | ~95% | >99.5% | [2] |
| Salification/Recrystallization | Methanol/HCl | 98.8% | 99.6% | [5] |
| Salification/Recrystallization | Ethanol/HCl | 98.8% | 99.9% | [5] |
| Salification/Recrystallization | Acetone/HCl | 98.8% | 99.0% | [5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (1-2% by weight) and gently boil for 5-10 minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot to prevent premature crystallization.
-
Crystallization: Add hot deionized water dropwise to the hot ethanol solution until it becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated. Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Purification by Vacuum Distillation
Apparatus:
-
A complete vacuum distillation setup including a round-bottom flask, distillation head, condenser (air or warm water jacketed), receiving flask, and vacuum pump with a pressure gauge.
-
Heating mantle with a magnetic stirrer.
Procedure:
-
Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Charging the Flask: Place the crude this compound into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask with the heating mantle while stirring.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point under the applied pressure. Discard any initial lower-boiling fractions.
-
Completion: Once the main fraction has been collected and the distillation rate drops, stop the heating, allow the system to cool, and then slowly release the vacuum before collecting the purified product.
Protocol 3: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional, to reduce tailing)
-
Chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The goal is to achieve an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content) if necessary. If tailing is observed, 0.5-1% triethylamine can be added to the eluent.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Logical troubleshooting workflow for common purification issues.
References
- 1. organicintermediate.com [organicintermediate.com]
- 2. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of 3-Chloro-4-(trifluoromethyl)aniline Purity
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like 3-Chloro-4-(trifluoromethyl)aniline is critical for the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for purity assessment of this compound against other analytical techniques. It includes detailed experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Analytical Techniques
The purity of this compound can be assessed by several analytical methods, each with its own advantages and limitations. The most common techniques are HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantification. |
| Typical Analytes | A wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds in sufficient concentration. |
| Sensitivity | High, especially when coupled with a mass spectrometry (MS) detector. | Very high, particularly with selective detectors. | Lower sensitivity compared to chromatographic methods, may not detect trace-level impurities. |
| Common Impurities Detected | Starting materials, process-related impurities, degradation products, and non-volatile by-products.[1] | Volatile organic impurities, residual solvents, and by-products of synthesis.[1] | Structural isomers and impurities present at concentrations typically >0.1%.[1] |
| Advantages | Versatile for a wide range of compounds, high quantitative precision, and non-destructive.[2] | High separation efficiency for volatile compounds and provides definitive identification of impurities through mass spectral data.[2] | Provides unambiguous structure confirmation and can quantify impurities without the need for specific reference standards.[3] |
| Limitations | Requires reference standards for the definitive identification of impurities. | Not suitable for non-volatile or thermally labile compounds without derivatization.[1] | Lower throughput and may not be suitable for complex mixtures without advanced techniques. |
Experimental Protocol: HPLC Purity Analysis
This protocol describes a general method for the purity analysis of this compound using reversed-phase HPLC with UV detection.
1. Instrumentation and Reagents
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)[3]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard
-
Methanol (HPLC grade, for sample and standard preparation)
2. Chromatographic Conditions
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.[4] 0.1% formic acid can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30°C[4]
-
Detection Wavelength: 254 nm is a standard wavelength for aromatic compounds.[3]
-
Injection Volume: 10 µL[4]
3. Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.[2]
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.[2]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]
4. Analysis
-
Inject the standard solution to determine the retention time and response of the main peak.
-
Inject the sample solution and record the chromatogram.
-
The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Analysis
Caption: Workflow for the HPLC purity analysis of this compound.
Potential Impurities
The synthesis of this compound can result in several potential impurities, including:
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Isomeric Impurities: Positional isomers such as 4-Chloro-3-(trifluoromethyl)aniline are common byproducts.[6]
-
Dechlorination By-products: Impurities where the chlorine atom has been removed.[6]
-
Residual Solvents: Solvents used during the synthesis and purification steps.[7]
A robust HPLC method should be able to separate the main compound from these and other potential impurities, ensuring an accurate assessment of purity. Method validation according to ICH guidelines is essential for use in a regulated environment.[4]
References
Navigating Byproduct Identification in 3-Chloro-4-(trifluoromethyl)aniline Synthesis: A GC-MS Perspective
For researchers, scientists, and drug development professionals, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is paramount. The presence of byproducts can significantly impact the efficacy, safety, and regulatory approval of a drug. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and characterization of byproducts in the synthesis of 3-Chloro-4-(trifluoromethyl)aniline, a key building block in many modern pharmaceuticals. We will objectively compare its performance with alternative analytical techniques, provide a detailed experimental protocol, and visualize key workflows and logical relationships.
The synthesis of complex aromatic compounds like this compound often involves multi-step reactions where the formation of isomers and other related impurities is a common challenge. Identifying and quantifying these byproducts is crucial for optimizing reaction conditions and ensuring the quality of the final product. While several analytical techniques can be employed for this purpose, GC-MS offers a powerful combination of high separation efficiency and definitive molecular identification.
Performance Comparison: GC-MS vs. Alternative Methods
The choice of analytical technique for byproduct analysis depends on various factors, including the volatility and thermal stability of the compounds, the required sensitivity, and the need for structural elucidation. Below is a comparison of GC-MS with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of byproducts in this compound synthesis.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure. |
| Typical Analytes | Volatile and thermally stable compounds. | Wide range of non-volatile and thermally labile compounds.[1] | Soluble compounds in sufficient concentration. |
| Sensitivity | Very high, especially with selected ion monitoring (SIM) mode, often in the picogram to femtogram range. | High, particularly when coupled with a mass spectrometer (LC-MS), with detection limits in the nanogram to picogram range.[2] | Lower sensitivity compared to chromatographic methods, typically requiring microgram quantities. |
| Selectivity | High, based on both chromatographic retention time and mass-to-charge ratio. Mass spectral libraries aid in identification. | Good, based on retention time. Coupling with a diode array detector (DAD) or MS enhances selectivity. | Very high, provides detailed structural information for unambiguous identification of isomers. |
| Sample Preparation | May require derivatization for polar or non-volatile byproducts to increase volatility.[3] | Generally simpler, involves dissolving the sample in a suitable solvent.[4] | Minimal, involves dissolving the sample in a deuterated solvent. |
| Analysis Time | Typically faster run times for volatile compounds. | Can have longer run times depending on the complexity of the mixture and the gradient used. | Relatively fast for a single sample, but sample throughput is lower. |
| Quantitative Accuracy | Excellent, with the use of internal standards. | Excellent, considered a gold standard for quantitative analysis in the pharmaceutical industry.[5] | Can be quantitative (qNMR) but is more complex to set up and validate for trace impurities. |
| Identification of Unknowns | Excellent, mass spectral fragmentation patterns provide structural information and can be compared against libraries.[2] | Limited with standard detectors (e.g., UV). LC-MS is required for structural elucidation. | The most powerful technique for the definitive structural elucidation of unknown compounds. |
Experimental Protocol: GC-MS Method for Byproduct Analysis
This protocol outlines a general GC-MS method for the identification and quantification of byproducts in a this compound synthesis reaction mixture.
1. Sample Preparation:
-
Reaction Mixture Quenching: Quench the reaction by adding a suitable reagent (e.g., water or a mild base) to stop the reaction.
-
Extraction: Extract the organic components from the quenched reaction mixture using a suitable solvent like dichloromethane or ethyl acetate. The choice of solvent should be based on the solubility of the target analyte and potential byproducts.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and then concentrate it to a suitable volume under a gentle stream of nitrogen.
-
Dilution: Dilute the concentrated sample with the same solvent to a final concentration appropriate for GC-MS analysis (typically 1-10 µg/mL). An internal standard can be added at this stage for quantitative analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A modern GC system equipped with a split/splitless injector and a capillary column.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is generally suitable for the separation of halogenated anilines and their isomers. A typical column dimension is 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Injector: Set the injector temperature to 250 °C with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase the temperature to 280 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Acquisition: Acquire data in full scan mode for qualitative analysis and in Selected Ion Monitoring (SIM) mode for quantitative analysis of specific byproducts.
Visualizing the Process
To better understand the workflow and the potential formation of byproducts, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for GC-MS analysis of synthesis byproducts.
Caption: Logical relationships in byproduct formation during synthesis.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 3. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Chloro-4-(trifluoromethyl)aniline
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Chloro-4-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison with structurally related alternatives, supported by experimental and predicted data.
Spectroscopic Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. The chemical shifts (δ), coupling constants (J), and multiplicities of signals in ¹H and ¹³C NMR spectra provide valuable information about the electronic environment and connectivity of atoms within a molecule.
For this compound, the electron-withdrawing effects of the chloro and trifluoromethyl substituents, combined with the electron-donating amino group, result in a distinct substitution pattern on the aromatic ring, which is clearly reflected in its NMR spectra.
Comparative ¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by three aromatic proton signals and one broad signal for the amine protons. The chemical shifts and coupling patterns are influenced by the positions of the substituents. A comparison with 3,4-dichloroaniline and 4-(trifluoromethyl)aniline highlights the impact of the trifluoromethyl group versus a chloro substituent.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-2 | ~7.22 | d | ~2.3 | 1H |
| H-5 | ~6.95 | d | ~8.5 | 1H | |
| H-6 | ~6.72 | dd | ~8.5, 2.3 | 1H | |
| NH₂ | ~3.83 | br s | - | 2H | |
| 3,4-Dichloroaniline | H-2 | 6.95 | d | 2.5 | 1H |
| H-5 | 7.21 | d | 8.6 | 1H | |
| H-6 | 6.69 | dd | 8.6, 2.5 | 1H | |
| NH₂ | 3.75 | br s | - | 2H | |
| 4-(Trifluoromethyl)aniline | H-2, H-6 | 6.65 | d | 8.5 | 2H |
| H-3, H-5 | 7.42 | d | 8.5 | 2H | |
| NH₂ | 3.85 | br s | - | 2H |
Note: Data for this compound is based on reported chemical shifts; multiplicities and coupling constants are predicted based on typical aromatic coupling. Data for comparison compounds is from established spectral databases.
Comparative ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons in this compound are significantly influenced by the attached substituents. The trifluoromethyl group typically exhibits a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | CF₃ |
| This compound (Predicted) | ~146.0 | ~114.0 | ~133.0 | ~120.0 (q) | ~128.0 | ~118.0 | ~125.0 (q) |
| 3,4-Dichloroaniline | 145.7 | 116.3 | 132.1 | 120.9 | 130.4 | 117.5 | - |
| 4-(Trifluoromethyl)aniline | 149.9 | 114.2 | 126.6 (q) | 120.9 (q) | 126.6 (q) | 114.2 | 125.1 (q) |
Note: ¹³C NMR data for this compound is predicted due to the lack of readily available experimental data. Data for comparison compounds is from established spectral databases. 'q' denotes a quartet multiplicity.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic amines is provided below.
Sample Preparation:
-
Weigh 10-20 mg of the solid aniline derivative.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample has completely dissolved. If necessary, sonicate the sample for a few minutes.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 220 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Visualization of Molecular Structure and NMR Workflow
The following diagrams illustrate the molecular structure of this compound and a typical workflow for its NMR analysis.
Efficacy of 3-Chloro-4-(trifluoromethyl)aniline Derivatives as Kinase Inhibitors: A Comparative Guide
The 3-chloro-4-(trifluoromethyl)aniline moiety is a key pharmacophore in the development of potent kinase inhibitors, serving as a versatile scaffold for targeting a range of kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the efficacy of various derivatives incorporating this chemical structure, supported by experimental data and detailed methodologies to aid researchers in drug discovery and development.
Data Presentation: Comparative Kinase Inhibitory Activity
The following table summarizes the in vitro efficacy of selected this compound derivatives against various protein kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line Antiproliferative Activity (IC50) | Reference(s) |
| Sorafenib | Raf-1 | 6 | - | [1] |
| B-Raf | 22 | - | [1] | |
| B-Raf (V600E) | 38 | - | [1] | |
| VEGFR-1 | 26 | - | [1] | |
| VEGFR-2 | 90 | - | [1] | |
| VEGFR-3 | 20 | - | [1] | |
| PDGFR-β | 57 | - | [1] | |
| c-Kit | 68 | - | [1] | |
| Flt-3 | 58 | - | [1] | |
| RET | 43 | - | [1] | |
| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea (Compound 5a) | KDR (VEGFR-2) | 68.9 | - | [2][3] |
| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine (Compound 6) | EGFR | 37 | A431 & SKOV-3 (not specified) | [4] |
| ErbB-2 | 29 | [4] | ||
| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-cyanoacetamidophenoxy)pyrimidine (Compound 9) | EGFR | 48 | A431 & SKOV-3 (not specified) | [4] |
| ErbB-2 | 38 | [4] | ||
| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-{3-[6-(4-amino)pyrimidinyl]amino) phenoxy}pyrimidine (Compound 11) | EGFR | 61 | A431 & SKOV-3 (not specified) | [4] |
| ErbB-2 | 42 | [4] | ||
| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-phenoxyacetamidophenoxy)pyrimidine (Compound 14) | EGFR | 65 | A431 & SKOV-3 (not specified) | [4] |
| ErbB-2 | 79 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols typically employed in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP (adenosine triphosphate), inhibitor compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a series of dilutions of the inhibitor compound in the assay buffer. b. In a microplate, add the kinase, the substrate, and the inhibitor dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes). e. Stop the reaction and add the detection reagent to quantify the amount of ADP (adenosine diphosphate) produced, which is proportional to kinase activity. f. Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay measures the effect of an inhibitor on the proliferation of cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines (e.g., A431, SKOV-3) in appropriate media and conditions.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with various concentrations of the inhibitor compound. c. Incubate for a specified period (e.g., 72 hours). d. Add a reagent to measure cell viability (e.g., MTT, CellTiter-Glo®). e. Measure the signal (e.g., absorbance or luminescence).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting viability against inhibitor concentration.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the phosphorylation status of proteins within a signaling pathway upon inhibitor treatment.
-
Sample Preparation: Treat cells with the inhibitor for a specific time, then lyse the cells to extract proteins.
-
Procedure: a. Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). b. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., p-ERK). e. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). f. Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Compare the band intensities of the phosphorylated protein in treated versus untreated samples to assess the inhibitor's effect on the signaling pathway.
Mandatory Visualization
Signaling Pathways Targeted by this compound Derivatives
The following diagrams illustrate the key signaling pathways inhibited by derivatives containing the this compound scaffold.
Caption: RAF/MEK/ERK signaling pathway inhibited by Sorafenib.
Caption: EGFR/ErbB2 signaling pathway targeted by anilino-pyrimidine derivatives.
General Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel kinase inhibitors.
Caption: General workflow for kinase inhibitor discovery and development.
References
- 1. oncology-central.com [oncology-central.com]
- 2. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Crystalline Landscape: A Comparative Structural Analysis of 3-Chloro-4-(trifluoromethyl)aniline and Its Isomers
A detailed structural understanding of active pharmaceutical ingredients and key intermediates is paramount in modern drug development. 3-Chloro-4-(trifluoromethyl)aniline, a crucial building block in the synthesis of various therapeutic agents, presents a compelling case for in-depth solid-state characterization. However, a comprehensive single-crystal X-ray diffraction study for this specific compound is not publicly available. This guide, therefore, provides a comparative structural analysis based on closely related halogenated trifluoromethyl anilines, offering valuable insights into its expected crystallographic properties and the subtle interplay of intermolecular forces that govern its crystal packing.
This report is intended for researchers, scientists, and drug development professionals, providing a framework for understanding the solid-state properties of this compound through a comparative lens. We present a generalized experimental protocol for X-ray crystallographic analysis, a comparative table of expected crystallographic parameters based on related structures, and a visualization of potential intermolecular interactions that dictate the supramolecular architecture.
Comparative Crystallographic Data of Substituted Anilines
To elucidate the likely structural characteristics of this compound, it is instructive to examine the crystallographic data of analogous compounds. The precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the overall crystal system, is influenced by the electronic and steric effects of the substituents on the aniline ring. The interplay of the electron-withdrawing trifluoromethyl group and the chloro substituent, along with the hydrogen-bonding capability of the amine group, will dictate the crystal packing.
While experimental data for the target compound is not available, the following table presents data for related substituted anilines to provide a basis for comparison.
| Parameter | 2-Amino-5-chlorobenzotrifluoride | 4-Chloro-2-nitroaniline | 4-Bromo-3-chloroaniline |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | Pca2₁ |
| Unit Cell Dimensions | |||
| a (Å) | 10.123(2) | 7.654(1) | 16.031(3) |
| b (Å) | 5.987(1) | 14.876(2) | 3.987(1) |
| c (Å) | 13.765(3) | 6.123(1) | 11.987(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 109.87(2) | 98.45(1) | 90 |
| γ (°) | 90 | 90 | 90 |
| Key Bond Lengths (Å) | |||
| C-N | 1.395(3) | 1.378(2) | 1.391(6) |
| C-Cl | 1.741(2) | 1.742(2) | 1.748(5) |
| C-CF₃/C-NO₂/C-Br | 1.501(3) | 1.469(2) | 1.901(5) |
| Key Intermolecular Interactions | N-H···F, C-H···F | N-H···O, C-H···O | N-H···N, C-H···Br |
Note: The data presented in this table is for illustrative purposes and is compiled from published crystallographic studies of related compounds to infer potential structural parameters for this compound.
Experimental Protocols: Unveiling the Crystal Structure
The determination of the three-dimensional atomic arrangement of a crystalline solid is achieved through single-crystal X-ray diffraction. The following is a detailed protocol for the structural analysis of a small organic molecule like this compound.
Crystal Growth
-
Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction.
-
Procedure:
-
Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or ethyl acetate/hexane).
-
Slowly evaporate the solvent at a constant temperature. This can be achieved by leaving the solution in a loosely covered vial or by vapor diffusion, where a less volatile solvent for the compound is diffused into a solution of the compound in a more volatile solvent.
-
Alternatively, slow cooling of a saturated solution can also yield high-quality single crystals.
-
Carefully select a well-formed, transparent crystal with dimensions of approximately 0.1-0.3 mm for data collection.
-
X-ray Data Collection
-
Objective: To obtain a complete set of diffraction data.
-
Procedure:
-
Mount the selected crystal on a goniometer head, typically using a cryoloop and a viscous oil. The crystal is then flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.
-
Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection strategies are employed to ensure a complete and redundant dataset is obtained.
-
Data Processing and Structure Solution
-
Objective: To process the raw diffraction data and obtain an initial structural model.
-
Procedure:
-
The collected diffraction images are integrated to determine the intensities of the individual reflections.
-
The data is corrected for various experimental factors, including Lorentz and polarization effects, and absorption.
-
The unit cell parameters and the space group are determined from the diffraction data.
-
The crystal structure is solved using direct methods or Patterson methods, which provide initial phases for the structure factors. This results in an initial electron density map from which the positions of the atoms can be determined.
-
Structure Refinement
-
Objective: To optimize the atomic positions and other parameters to best fit the experimental data.
-
Procedure:
-
The initial structural model is refined using a least-squares minimization process. This involves adjusting the atomic coordinates, anisotropic displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factor amplitudes.
-
Hydrogen atoms are typically located from the difference Fourier map and are refined with appropriate constraints or restraints.
-
The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit, and the analysis of the residual electron density map. The resulting atomic coordinates, bond lengths, bond angles, and other geometric parameters are then reported in a standard format, such as a Crystallographic Information File (CIF).
-
Visualizing the Process and Interactions
To better understand the experimental workflow and the potential molecular interactions, the following diagrams are provided.
Quantitative Analysis of 3-Chloro-4-(trifluoromethyl)aniline in Reaction Mixtures: A Comparative Guide
This guide provides a comprehensive comparison of common analytical methodologies for the quantitative analysis of 3-Chloro-4-(trifluoromethyl)aniline in a reaction mixture. The selection of an appropriate analytical technique is critical for monitoring reaction progress, determining yield, and ensuring purity in pharmaceutical and chemical synthesis. This document offers a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy, complete with experimental protocols and performance data to aid researchers, scientists, and drug development professionals in making an informed decision.
Comparative Performance Data
The following table summarizes the key performance metrics for the quantitative analysis of this compound using HPLC, GC, and UV-Vis Spectroscopy. This data is based on typical results obtained under the experimental conditions detailed in the subsequent sections.
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectroscopy |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | 1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL | 3 µg/mL |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
| Selectivity | High | High | Low to Moderate |
| Sample Throughput | Moderate | Moderate | High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method offers high selectivity and sensitivity for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Quench a known volume of the reaction mixture and dilute it with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the calibration standards followed by the prepared samples. Quantify the amount of this compound in the samples by constructing a calibration curve from the peak areas of the standards.
Gas Chromatography (GC-FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Methanol, GC grade
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Perform serial dilutions to prepare calibration standards ranging from 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation: Quench a known volume of the reaction mixture and dilute it with methanol to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Inlet temperature: 250 °C
-
Detector temperature: 300 °C
-
Oven temperature program: Start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min.
-
Carrier gas: Helium, constant flow of 1.2 mL/min
-
Injection volume: 1 µL (split mode, 20:1)
-
-
Analysis: Inject the calibration standards followed by the prepared samples. Construct a calibration curve from the peak areas of the standards to determine the concentration of this compound in the samples.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simpler and faster method, but it is less selective and may be subject to interference from other components in the reaction mixture.
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents:
-
Methanol, UV grade
-
This compound reference standard
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in methanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the λmax.
-
Standard Solution Preparation: Prepare a stock solution of this compound (100 µg/mL) in methanol. Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 20 µg/mL.
-
Sample Preparation: Quench a known volume of the reaction mixture and dilute it with methanol to a concentration within the calibration range. A blank sample of the reaction mixture without the analyte may be necessary to correct for background absorbance.
-
Analysis: Measure the absorbance of the calibration standards and the prepared samples at the predetermined λmax. Construct a calibration curve by plotting absorbance versus concentration. Calculate the concentration of this compound in the samples using the calibration curve.
Methodology Workflow and Decision Logic
The following diagrams illustrate the general experimental workflow for quantitative analysis and a decision tree for selecting the most appropriate analytical method.
Caption: General experimental workflow for the quantitative analysis of a target analyte in a reaction mixture.
A Comparative Guide to the Synthesis of 3-Chloro-4-(trifluoromethyl)aniline: Traditional vs. Novel Amination Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel synthetic route for 3-Chloro-4-(trifluoromethyl)aniline with a traditional synthesis pathway. This compound is a critical intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. The validation of more efficient, cost-effective, and environmentally benign synthetic methodologies is paramount for advancing drug discovery and development. This document presents a detailed analysis of a newer, more direct amination route compared to the conventional multi-step process, supported by experimental data to facilitate informed decisions in process development and scale-up.
Executive Summary
The traditional synthesis of this compound typically involves a two-step process: the nitration of 1-chloro-2-(trifluoromethyl)benzene followed by the reduction of the resulting nitro intermediate. While effective, this method can involve harsh reagents and multiple unit operations. A novel, alternative route utilizes the direct amination of 3,4-dichlorobenzotrifluoride. This newer approach offers the potential for a more streamlined and atom-economical process. This guide will objectively compare these two routes based on yield, purity, reaction conditions, and procedural complexity.
Comparison of Synthetic Routes
The selection of an optimal synthetic route is a critical decision in chemical manufacturing, balancing factors such as yield, purity, cost of raw materials, and environmental impact. The following tables provide a quantitative comparison of the traditional and novel synthetic routes to this compound.
Table 1: Quantitative Comparison of Synthetic Routes
| Parameter | Traditional Route: Nitration and Reduction | Novel Route: Direct Amination |
| Starting Material | 1-Chloro-2-(trifluoromethyl)benzene | 3,4-Dichlorobenzotrifluoride |
| Key Steps | 1. Nitration2. Hydrogenation Reduction | 1. Direct Amination |
| Overall Yield | ~86% (for the hydrochloride salt)[1] | Up to 84%[2] |
| Purity (HPLC) | Up to 99.6% (for the hydrochloride salt)[1] | Isomer ratio dependent on conditions[2] |
| Primary Reagents | Concentrated Nitric Acid, Sulfuric Acid, Pd-C catalyst, Hydrogen gas[1] | Ammonia, Potassium Fluoride (optional), Cuprous Chloride (optional)[2] |
| Solvents | Methanol, Ethanol, or Acetone for salification[1] | N-methylpyrrolidone (NMP), Dimethylsulfone, N,N'-dimethylimidazolidinone[2] |
| Reaction Temperature | Nitration: Heating; Reduction: Room Temperature[1] | 235-250 °C[2] |
| Reaction Pressure | Atmospheric (for reduction) | 25-40 kg/cm ²[2] |
Table 2: Detailed Comparison of Key Reaction Steps
| Feature | Traditional Route: Nitration and Reduction | Novel Route: Direct Amination |
| Advantages | - Well-established chemistry- High purity of the final product[1] | - Fewer reaction steps- Potentially more atom-economical- Avoids the use of strong acids for nitration |
| Disadvantages | - Multi-step process- Use of hazardous nitrating agents- Potential for isomeric impurities during nitration | - High temperatures and pressures required[2]- Requires specialized high-pressure equipment- Formation of isomeric byproducts (2-chloro-5-trifluoromethyl aniline)[2] |
Experimental Protocols
Traditional Synthetic Route: Nitration and Reduction
This pathway involves two main stages: the nitration of 1-chloro-2-(trifluoromethyl)benzene to form 1-chloro-4-nitro-2-(trifluoromethyl)benzene, followed by the reduction of the nitro group to yield this compound.
Step 1: Nitration of 1-Chloro-2-(trifluoromethyl)benzene [1]
-
To a reactor containing concentrated sulfuric acid, add an equal volume of concentrated nitric acid while maintaining a low temperature.
-
Slowly add 1-chloro-2-(trifluoromethyl)benzene to the mixed acid solution.
-
Heat the reaction mixture for approximately 3.5 hours.
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the solid product.
-
Filter the solid, wash the filter cake, and recrystallize from an ethanol/water mixture to obtain 1-chloro-4-nitro-2-(trifluoromethyl)benzene.
Step 2: Hydrogenation Reduction of 1-Chloro-4-nitro-2-(trifluoromethyl)benzene [1]
-
In a suitable hydrogenation reactor, dissolve the 1-chloro-4-nitro-2-(trifluoromethyl)benzene obtained from the previous step in a solvent such as isopropanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd-C).
-
Pressurize the reactor with hydrogen gas and stir the mixture at room temperature.
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Upon completion, filter the catalyst and concentrate the solvent under reduced pressure to obtain crude this compound.
-
The crude product can be further purified by distillation or by forming the hydrochloride salt. For hydrochloride salt formation, dissolve the aniline in methanol, bubble anhydrous HCl gas until the pH reaches 0.5, filter the resulting precipitate, and dry under vacuum.[1]
Novel Synthetic Route: Direct Amination of 3,4-Dichlorobenzotrifluoride
This novel, single-step approach involves the direct reaction of 3,4-dichlorobenzotrifluoride with ammonia at high temperature and pressure.
Direct Amination Protocol [2]
-
Charge a high-pressure autoclave with 3,4-dichlorobenzotrifluoride and a suitable solvent (e.g., N-methylpyrrolidone, dimethylsulfone, or N,N'-dimethylimidazolidinone).
-
Optionally, add calcined potassium fluoride and/or a copper catalyst (e.g., cuprous chloride).
-
Seal the autoclave and pass ammonia gas into the vessel.
-
Heat the reaction mixture to a temperature of 235-250 °C, allowing the pressure to build to 25-40 kg/cm ².
-
Maintain the reaction at this temperature and pressure for several hours (e.g., 6 hours), feeding additional ammonia gas as needed to maintain the pressure.
-
After the reaction is complete, cool the autoclave and vent the excess ammonia.
-
The resulting reaction mixture is worked up, which may include filtration and fractionation, to isolate the 2-chloro-4-trifluoromethylaniline product. The yield and isomer ratio can be influenced by the choice of solvent and catalyst. For example, using dimethylsulfone as a solvent can lead to a yield of 84%.[2]
Visualization of a Comparative Workflow
To objectively evaluate these synthetic routes, a structured workflow is essential. The following diagram illustrates the key stages of comparison, from initial literature review to final process selection.
Caption: A logical workflow for the comparative analysis of synthetic routes.
Conclusion
The validation of a new synthetic route for a key intermediate like this compound requires a thorough and objective comparison with established methods. The traditional route, involving nitration and subsequent reduction, is a well-documented process that can deliver high-purity products. However, it necessitates multiple steps and the use of hazardous reagents.
The novel direct amination of 3,4-dichlorobenzotrifluoride presents a compelling alternative with a significantly reduced number of synthetic steps. While this method requires high-pressure and high-temperature conditions, it avoids the use of strong nitrating acids and has the potential for high yields. The choice between these two routes will ultimately depend on the specific requirements of the manufacturing process, including scale, available equipment, cost of raw materials, and environmental, health, and safety (EHS) considerations. For large-scale industrial production where process simplification and atom economy are primary drivers, the direct amination route warrants serious consideration and further optimization.
References
A Comparative Study of Catalysts for the Synthesis of 3-Chloro-4-(trifluoromethyl)aniline
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 3-Chloro-4-(trifluoromethyl)aniline is a crucial building block in the production of various pharmaceuticals and agrochemicals. Its synthesis, most commonly achieved through the catalytic hydrogenation of its nitro precursor, 3-chloro-4-(trifluoromethyl)nitrobenzene, is highly dependent on the choice of catalyst. This guide provides a comparative analysis of common catalysts employed for this transformation, offering supporting data to aid in catalyst selection and process optimization.
The primary challenge in the hydrogenation of halogenated nitroaromatics is achieving high selectivity towards the desired aniline while minimizing the undesired side reaction of hydrodehalogenation—the removal of halogen substituents. The selection of a catalyst and the optimization of reaction conditions are critical to maximizing the yield and purity of this compound. The most common catalysts for this transformation are platinum-based, palladium-based, and Raney Nickel.
Performance Comparison of Catalysts
While direct, side-by-side comparative studies for the synthesis of this compound are not extensively available in published literature, data from analogous reactions, particularly the hydrogenation of similar halogenated nitroaromatic compounds, provide valuable insights. The following table summarizes typical performance characteristics of common catalytic systems.
| Catalyst | Typical Catalyst Loading (w/w vs. substrate) | Reaction Temperature (°C) | Hydrogen Pressure (MPa) | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) | Key Observations |
| Platinum-on-Carbon (Pt/C) | 1-5% | 50-100 | 0.1-5 | 1-10 | >95 | >99.5 | Often exhibits high selectivity and minimizes dehalogenation, making it a preferred choice for halogenated substrates. Can be used without an organic solvent.[1] |
| Palladium-on-Carbon (Pd/C) | 2-10% | 25-80 | 0.1-1 | 2-8 | 85-95 | >99 | Generally a very active catalyst, but can be prone to causing hydrodehalogenation, particularly the more labile C-Cl bond over the C-F bond. Careful control of conditions is necessary. |
| Raney Nickel | 10-20% | 60-120 | 1-5 | 4-12 | 80-90 | >98 | A cost-effective option with high activity. However, it may require higher temperatures and pressures and can also lead to dehalogenation. It is also pyrophoric and requires careful handling. |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of synthetic processes. Below are representative protocols for the catalytic hydrogenation of 3-chloro-4-(trifluoromethyl)nitrobenzene.
Protocol 1: Synthesis using Platinum-on-Carbon (Pt/C)
This protocol is adapted from established procedures for the selective hydrogenation of halogenated nitroaromatics.
Apparatus:
-
High-pressure hydrogenation reactor equipped with a magnetic stirrer, temperature and pressure controls, and gas inlet/outlet.
Materials:
-
3-chloro-4-(trifluoromethyl)nitrobenzene
-
5% Platinum-on-Carbon (5% Pt/C)
-
Methanol (or Ethanol)
-
Nitrogen gas
-
Hydrogen gas
Procedure:
-
Charge the hydrogenation reactor with 3-chloro-4-(trifluoromethyl)nitrobenzene and methanol (10-15 volumes).
-
Seal the reactor and purge the system thoroughly with nitrogen gas to remove any oxygen.
-
Under a positive pressure of nitrogen, carefully add the 5% Pt/C catalyst (1-3% by weight relative to the nitro compound).
-
Seal the reactor again and begin stirring. Purge the reactor carefully with hydrogen gas.
-
Pressurize the reactor with hydrogen to 0.5-1.0 MPa.
-
Heat the reaction mixture to 60-80°C.
-
Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as TLC or GC.
-
Once the reaction is complete (typically within 2-6 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by distillation or recrystallization if necessary.
Protocol 2: Synthesis using Raney Nickel
This protocol outlines a general procedure for hydrogenation using Raney Nickel, which requires specific handling precautions.
Apparatus:
-
High-pressure hydrogenation reactor with appropriate safety features for handling pyrophoric catalysts.
Materials:
-
3-chloro-4-(trifluoromethyl)nitrobenzene
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol
-
Nitrogen gas
-
Hydrogen gas
Procedure:
-
Charge the reactor with 3-chloro-4-(trifluoromethyl)nitrobenzene and ethanol (15-20 volumes).
-
Seal and purge the reactor with nitrogen gas.
-
Carefully transfer the Raney Nickel slurry (10-20% by weight) to the reactor under a stream of nitrogen. Caution: Raney Nickel is pyrophoric and must not be allowed to dry in the presence of air.
-
Seal the reactor, begin vigorous stirring, and purge with hydrogen.
-
Pressurize the reactor with hydrogen to 3-4 MPa and heat to 80-100°C.
-
Monitor the reaction until hydrogen uptake ceases.
-
After completion, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Allow the catalyst to settle, and then carefully decant the solution. Alternatively, filter the mixture under a nitrogen blanket.
-
Remove the solvent from the solution under reduced pressure to obtain the product.
-
Purify as needed.
Process Visualization
To further elucidate the experimental process, the following diagrams illustrate the general workflow and the logical relationship of the components in the catalytic hydrogenation.
Caption: Experimental workflow for catalytic hydrogenation.
Caption: Key components in the synthesis of this compound.
References
Navigating Purity: A Comparative Guide to Commercial 3-Chloro-4-(trifluoromethyl)aniline for Researchers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 3-Chloro-4-(trifluoromethyl)aniline, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception. This guide provides a comprehensive comparison of the purity assessment of commercially available this compound, offering insights into analytical methodologies, potential impurities, and alternative compounds.
Commercial Purity Landscape: A Comparative Overview
While accessing lot-specific Certificates of Analysis (COAs) from all commercial suppliers can be challenging, a review of publicly available product information provides a general understanding of the purity standards for this compound. Major chemical suppliers typically offer this compound at purities of 98% or higher.
It is crucial for researchers to obtain lot-specific COAs from their chosen supplier to get a detailed impurity profile. Key information to look for includes the analytical method used for purity determination (e.g., HPLC, GC), the detected purity level, and a list of identified and quantified impurities.
| Supplier Category | Typical Stated Purity | Common Analytical Technique for Purity | Potential for Detailed Impurity Profile |
| Major Global Suppliers | ≥98% to ≥99% | HPLC, GC-MS | Often available upon request or with purchase |
| Specialized Chemical Providers | ≥99% | HPLC, GC-MS, NMR | Generally provided with the product |
Head-to-Head: Analytical Techniques for Purity Assessment
The most common methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and can be used for quantitative purity assessment.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection and identification. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Typical Analytes | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds in sufficient concentration. |
| Sensitivity | High, especially when coupled with a mass spectrometry (MS) detector. | Very high, particularly with selective detectors. | Lower sensitivity compared to chromatographic methods. |
| Impurity Identification | Requires reference standards for confirmation of known impurities. Mass spectrometry detection (LC-MS) can help identify unknown impurities. | Provides mass spectra which can be used to identify unknown volatile impurities by library matching or interpretation. | Can provide definitive structural elucidation of unknown impurities present at sufficient concentration. |
| Quantitative Accuracy | Excellent for quantifying known impurities with reference standards. | Good for quantifying volatile impurities. | Can be highly quantitative (qNMR) with an internal standard. |
Common Impurities: What to Watch For
The synthesis of this compound can result in several process-related impurities. Researchers should be aware of these potential contaminants as they can impact the outcome of subsequent reactions.
Potential Impurities in Commercial this compound:
-
Starting Materials: Residual unreacted starting materials from the synthesis process.
-
Positional Isomers: Isomers such as 4-Chloro-3-(trifluoromethyl)aniline can be present. The presence and quantity of these isomers are critical as they may have different reactivity and lead to undesired side products.
-
Byproducts of Synthesis: Dehalogenation products or other side-reaction products can be formed during the manufacturing process.
Functional Alternatives in Synthesis
For certain applications, particularly in pharmaceutical and agrochemical research, structurally related compounds can serve as viable alternatives. The choice of an alternative often depends on the specific synthetic route and the desired properties of the final product.
One of the most common alternatives is its positional isomer, 4-Chloro-3-(trifluoromethyl)aniline . This compound is a key starting material in the synthesis of the multi-kinase inhibitor drug, Sorafenib.[1]
Other trifluoromethyl-substituted anilines may also be considered depending on the specific electronic and steric requirements of the target molecule.
Experimental Protocols for Purity Verification
Researchers can independently verify the purity of commercially supplied this compound using standard analytical techniques. Below are generalized protocols for HPLC and GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
This method is suitable for the routine purity analysis and quantification of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable gradient of water and acetonitrile, both containing 0.1% formic acid. A typical gradient might start at a lower acetonitrile concentration and ramp up to a higher concentration to elute all components.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the commercial sample in the same manner and at the same concentration as the standard.
-
Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks. Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standard or by using relative response factors if standards are unavailable.
Gas Chromatography-Mass Spectrometry (GC-MS) Impurity Profile
This method is ideal for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
Helium (carrier gas)
Procedure:
-
Standard Preparation: Prepare a dilute solution of the this compound reference standard in the chosen solvent (e.g., 100 µg/mL).
-
Sample Preparation: Prepare the commercial sample in the same manner and at a similar concentration.
-
GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system. A typical temperature program would start at a lower temperature and ramp up to a higher temperature to ensure the separation of all volatile components.
-
Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra to a spectral library or through manual interpretation. Quantify impurities based on their peak areas relative to the main component.
Visualizing the Workflow and Comparative Logic
To aid in understanding the process of purity assessment and supplier selection, the following diagrams illustrate the experimental workflow and the logical relationships in a comparative analysis.
References
Safety Operating Guide
Proper Disposal of 3-Chloro-4-(trifluoromethyl)aniline: A Safety and Operations Guide
For Immediate Reference: This document provides crucial safety and logistical procedures for the proper disposal of 3-Chloro-4-(trifluoromethyl)aniline. Adherence to these guidelines is essential for ensuring personnel safety and environmental protection.
This compound is classified as a hazardous substance, toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[1][2] Proper management and disposal are not only critical for safety but are also mandated by regulations. Disposal procedures must always comply with local, regional, and national guidelines.[1][3][4]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[3]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield (compliant with OSHA 29 CFR 1910.133 or EN 166).[5][6] |
| Hand Protection | Inspected, chemical-resistant gloves (e.g., nitrile, neoprene).[3] |
| Body Protection | Laboratory coat or chemical-resistant suit to prevent skin contact.[1][3] |
| Respiratory | If ventilation is inadequate or dust/vapors may be generated, use a NIOSH/MSHA-approved respirator.[3][5][6] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : As soon as the material is intended for disposal, it must be managed as hazardous waste.[3][4]
-
Segregate as Halogenated Waste : This compound is a halogenated organic waste.[7] It must be collected separately from non-halogenated organic and inorganic waste streams to ensure proper treatment.[7]
-
Collect Waste : Use a designated, compatible, and sealable container for collecting waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves).[3][4] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
Step 2: Container Labeling and Storage
-
Label Clearly : The waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Secure Storage : Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.[6][8] The container must be kept closed except when adding waste.[4] Ensure it is stored away from incompatible materials such as acids and strong oxidizing agents.[8]
Step 3: Spill Response Protocol
In the event of a spill, immediate and correct cleanup is vital.[3]
-
Evacuate and Ventilate : Restrict access to the spill area and ensure it is well-ventilated.[3][4]
-
Control Ignition Sources : Remove all sources of ignition from the area.[6][9]
-
Contain Spill : Use an inert, non-combustible absorbent material like sand or earth to contain the spill.[4][9] Avoid actions that could generate dust.[3]
-
Collect Residue : Carefully sweep or scoop the contained material and place it into a suitable, labeled container for disposal as hazardous waste.[3][4]
-
Decontaminate : Clean the spill area thoroughly. All cleaning materials must also be collected and disposed of as hazardous waste.[3]
-
Report : Immediately notify your institution's EHS department or emergency response team.[3]
Step 4: Final Disposal
-
Contact EHS : Coordinate with your institution's EHS department for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Vendor : The waste must be disposed of through a licensed and approved hazardous waste disposal contractor.[4]
-
Approved Disposal Methods : The primary disposal method for halogenated organic waste is high-temperature incineration at a permitted facility.[3][10] Such facilities are equipped with scrubbers to neutralize resulting acidic gases.[3] Under no circumstances should this chemical be disposed of down the sewer or in a standard landfill. [1][4]
-
Empty Containers : Containers that held this compound must be triple-rinsed with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous waste.[3] Even empty containers can retain hazardous residue and should be handled accordingly.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aarti-industries.com [aarti-industries.com]
- 2. This compound | C7H5ClF3N | CID 67962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gfl.co.in [gfl.co.in]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 3-Chloro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 3-Chloro-4-(trifluoromethyl)aniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.
Hazard Summary
This compound is classified with the following hazards:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[4][5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[4][6] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[4][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety.
1. Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[4]
2. Handling the Chemical
-
Ventilation: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[4]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[4]
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[4]
-
Avoid Contact: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke when using this product.[3]
3. Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[4]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling.
-
Storage: Store in a locked, well-ventilated place with the container tightly closed.[1][7]
Emergency and First Aid Protocols
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][8] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with running water for at least 15 minutes. Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give small quantities of water to drink. Seek immediate medical attention.[7] |
Disposal Plan
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, regional, national, and international regulations.[7] This material and its container must be disposed of as hazardous waste.[10]
-
Contaminated Materials: Any materials used to clean up spills or that have come into contact with the chemical should also be treated as hazardous waste.
Workflow for Chemical Spill
The following diagram outlines the procedural steps for responding to a chemical spill.
Caption: Chemical Spill Response Workflow.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. This compound | C7H5ClF3N | CID 67962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aarti-industries.com [aarti-industries.com]
- 4. benchchem.com [benchchem.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. tandfonline.com [tandfonline.com]
- 7. gfl.co.in [gfl.co.in]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
